3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methoxypyrazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-2-6-5(8)4-9-11(6)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYHNHRYFCMGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=C(C=N2)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677540 | |
| Record name | 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246552-73-7 | |
| Record name | 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
CAS Number: 1246552-73-7
This technical guide provides a comprehensive overview of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details its chemical properties, a plausible synthetic route, and its relevance in the context of medicinal chemistry, particularly as a scaffold for kinase inhibitors.
Core Compound Specifications
This compound is a substituted pyrazolopyridazine. The pyrazolo[1,5-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.
| Property | Value | Source |
| CAS Number | 1246552-73-7 | Sunway Pharm Ltd |
| Molecular Formula | C₇H₆BrN₃O | Sunway Pharm Ltd |
| Molecular Weight | 228.05 g/mol | Sunway Pharm Ltd |
| Purity | Typically ≥95% | AccelaChem |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A likely synthetic route involves a [3+2] dipolar cycloaddition reaction to form the pyrazolo[1,5-b]pyridazine core, followed by bromination.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of the Pyrazolo[1,5-b]pyridazine Core (Adapted)
-
Formation of the 1-Aminopyridazinium Salt: To a solution of pyridazine in a suitable solvent system (e.g., a mixture of water and dichloromethane), potassium hydroxide and sodium bicarbonate are added. The mixture is cooled, and hydroxylamine-O-sulfonic acid is added portion-wise. The reaction is typically stirred at an elevated temperature (e.g., 70°C) and then allowed to cool to room temperature overnight.
-
[3+2] Dipolar Cycloaddition: The in situ generated 1-aminopyridazinium salt is then reacted with an appropriate dipolarophile, such as methyl propiolate, to yield the pyrazolo[1,5-b]pyridazine core.
-
Saponification: The resulting ester is saponified using a base like potassium hydroxide in methanol to yield the corresponding carboxylic acid.
-
Bromination: The carboxylic acid intermediate can then be subjected to a Hunsdiecker-like transformation or direct bromination using a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as DMF to introduce the bromine atom at the 3-position.
Note: The methoxy group at the 6-position may be introduced either from a substituted pyridazine starting material or through subsequent modification of the pyrazolo[1,5-b]pyridazine core.
Role in Drug Discovery and Development
The pyrazolo[1,5-b]pyridazine scaffold is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Kinase Inhibition:
Derivatives of the pyrazolo[1,5-b]pyridazine core have shown potent inhibitory activity against a range of kinases, including:
-
Glycogen synthase kinase 3β (GSK-3β)
-
Cyclin-dependent kinases (CDK2 and CDK4)
The development of selective kinase inhibitors is a major focus of modern drug discovery. The pyrazolo[1,5-b]pyridazine scaffold provides a versatile platform for the design of such inhibitors. The bromine atom at the 3-position of the target compound serves as a useful handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Application in Human African Trypanosomiasis (HAT):
Research has identified the pyrazolo[1,5-b]pyridazine scaffold as a promising starting point for the development of novel treatments for Human African Trypanosomiasis, also known as sleeping sickness. A high-throughput screen of known human kinase inhibitors identified this scaffold for its potential to be repurposed for this neglected tropical disease. The optimization of these compounds aims to improve their selectivity for trypanosomal kinases over human kinases, as well as to enhance their absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Mechanism of action of pyrazolo[1,5-b]pyridazine derivatives as kinase inhibitors.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is limited, data for the closely related precursor, 3-bromo-6-methoxypyridazine, is available and provides some insight.
| Property | Value (for 3-bromo-6-methoxypyridazine) | Source |
| Molecular Formula | C₅H₅BrN₂O | PubChem |
| Molecular Weight | 189.01 g/mol | PubChem |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) for the exact title compound is not available in the searched resources. Researchers synthesizing this compound would need to perform these analyses for full characterization.
Safety Information
For the related compound, 3-bromo-6-methoxypyridazine, the following hazard statements apply and should be considered when handling this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors. Its pyrazolo[1,5-b]pyridazine core is a well-established pharmacophore, and the presence of a bromine atom allows for extensive synthetic diversification. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.
A Technical Guide to the Molecular Weight of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular weight of the chemical compound 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry. The determination of molecular weight is a critical first step in chemical characterization, influencing everything from reaction stoichiometry to pharmacological activity.
Physicochemical Properties
The fundamental properties of this compound are summarized below. The molecular weight is determined from its molecular formula, which defines its atomic composition.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrN₃O | [1] |
| Average Molecular Weight | 228.05 g/mol | [1][2] |
| Monoisotopic Mass | 226.9694 Da | |
| CAS Number | 1246552-73-7 | [1][2][3] |
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the molecular formula C₇H₆BrN₃O is detailed below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | Molecular Weight | 228.049 |
Note: The commonly cited molecular weight is rounded to 228.05 g/mol .[1][2]
Figure 1. Logical workflow for the calculation of molecular weight.
Experimental Verification Protocol: Mass Spectrometry
While the molecular weight can be calculated theoretically, it must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the standard method for this verification.
Objective: To confirm the molecular formula and determine the accurate mass of this compound.
Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small quantity (0.1-1 mg) of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Add a trace amount of formic acid (0.1%) to the sample solution to promote protonation ([M+H]⁺).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard (e.g., sodium formate) to ensure high mass accuracy.
-
Set the instrument to positive ion mode.
-
Set the mass range to scan from m/z 100 to 500.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data for 1-2 minutes to obtain a stable signal and generate a high-resolution mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The expected m/z for C₇H₆BrN₃O + H⁺ is approximately 227.9772 (for ⁷⁹Br) and 229.9752 (for ⁸¹Br).
-
Observe the characteristic isotopic pattern for a molecule containing one bromine atom, which is a pair of peaks of nearly equal intensity (~1:1 ratio) separated by ~2 m/z units.
-
The measured mass should be within 5 ppm of the calculated theoretical mass to confirm the elemental composition.
-
Figure 2. Experimental workflow for mass spectrometry verification.
Biological Context and Relevance
The pyrazolo[1,5-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry.[4] Compounds containing this core are known to interact with various biological targets, particularly protein kinases.[4] The precise molecular weight is essential for understanding structure-activity relationships (SAR) and for designing new analogs with improved potency and selectivity.
While the specific biological activity of this compound is not extensively documented in the provided search results, related compounds have been investigated for various therapeutic areas, including:
-
Antitrypanosomal Agents: For the treatment of Human African Trypanosomiasis.[4]
-
Anticancer Activity: By inhibiting kinases like PDK1.[5]
-
Broad Pharmacological Activities: Pyridazine and pyrazolopyridine derivatives have shown a wide range of biological effects, including anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8][9]
The bromine atom at the 3-position serves as a useful synthetic handle for further chemical modifications, allowing for the creation of libraries of related compounds for drug discovery screening.
Figure 3. Example signaling pathway showing kinase inhibition.
References
- 1. This compound - CAS:1246552-73-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1246552-73-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 | MOLNOVA [molnova.com]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases [scirp.org]
An In-depth Technical Guide to 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a fused pyrazole and pyridazine ring system. The presence of a bromine atom and a methoxy group at positions 3 and 6, respectively, significantly influences its chemical reactivity and biological activity.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1246552-73-7 | [1][2] |
| Molecular Formula | C₇H₆BrN₃O | [1][2] |
| Molecular Weight | 228.05 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compound studies[3] |
| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point | N/A |
Synthesis
A plausible synthetic route for this compound can be adapted from established procedures for analogous pyrazolo[1,5-b]pyridazine derivatives.[4][5] The synthesis can be envisioned as a multi-step process starting from a suitable pyridazine precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols:
The following are detailed, representative experimental protocols based on the synthesis of similar compounds.[4][5]
Step 1: Synthesis of 3,6-Dichloropyridazine from 6-Chloropyridazin-3(2H)-one
-
To 6-chloropyridazin-3(2H)-one, add phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture, for example, at 80°C for 1 hour.[4]
-
After cooling, the reaction mixture is carefully quenched with ice water and neutralized.
-
The product, 3,6-dichloropyridazine, is then extracted with an organic solvent and purified by column chromatography.
Step 2: Synthesis of 3-Chloro-6-methoxypyridazine
-
3,6-Dichloropyridazine is dissolved in methanol.
-
Sodium methoxide (NaOMe) is added portion-wise at a controlled temperature.
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is purified to yield 3-chloro-6-methoxypyridazine.
Step 3: Formation of 6-Methoxypyrazolo[1,5-b]pyridazine
-
3-Chloro-6-methoxypyridazine is reacted with hydroxylamine-O-sulfonic acid in the presence of a base such as potassium hydroxide or sodium bicarbonate.[4]
-
This in situ generates a 1-aminopyridazinium salt which undergoes a [3+2] cycloaddition reaction.
-
The resulting 6-methoxypyrazolo[1,5-b]pyridazine is isolated and purified.
Step 4: Bromination to this compound
-
6-Methoxypyrazolo[1,5-b]pyridazine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at room temperature.[6]
-
The reaction is stirred for a period of time until completion.
-
The product is then isolated by precipitation with water, followed by filtration and purification.
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyrazolo[1,5-b]pyridazine core are expected to appear as doublets or singlets in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the methoxy group protons would be observed around δ 3.9-4.2 ppm. |
| ¹³C NMR | Carbon signals for the heterocyclic rings are expected in the range of δ 110-160 ppm. The methoxy carbon would appear around δ 55-60 ppm. The carbon atom attached to the bromine would show a signal at a lower field compared to its unsubstituted counterpart. |
| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[7][8] Fragmentation would likely involve the loss of the bromine atom, the methoxy group, and potentially cleavage of the heterocyclic rings. |
Biological Activity and Signaling Pathways
Derivatives of the pyrazolo[1,5-b]pyridazine scaffold have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways.[9][10] These compounds have shown activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β), which are key regulators of cell cycle progression and other cellular processes.[11]
Potential Signaling Pathway Involvement:
Caption: Potential inhibition of the CDK4/6-Rb pathway by this compound.
The inhibition of kinases like CDK4 by pyrazolo[1,5-b]pyridazine derivatives suggests their potential as anti-proliferative agents for cancer therapy. By inhibiting CDK4, these compounds can prevent the phosphorylation of the retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting the cell cycle at the G1/S transition.
Conclusion
This compound is a synthetically accessible heterocyclic compound with significant potential in the field of medicinal chemistry. Its structural features suggest that it may act as a kinase inhibitor, making it a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological activity, pharmacokinetic properties, and therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to initiate and advance studies on this promising molecule.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-bromopyrazolo[1,5-b]pyridazine (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine, a heterocyclic compound of interest to researchers and professionals in the field of drug development. The synthesis involves a two-step process commencing with the construction of the pyrazolo[1,5-b]pyridazine core, followed by a regioselective bromination. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the formation of the 6-methoxypyrazolo[1,5-b]pyridazine core through a [3+2] dipolar cycloaddition reaction. This is followed by a selective bromination at the 3-position of the heterocyclic ring system.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for similar heterocyclic systems and are expected to be adaptable for the synthesis of the target compound.
Step 1: Synthesis of 6-Methoxypyrazolo[1,5-b]pyridazine
This step involves a three-part procedure: the formation of the pyridazinium salt, the cycloaddition reaction, and the subsequent desilylation.
Part A: Synthesis of 1-Amino-3-methoxypyridazinium Iodide
This procedure is adapted from the synthesis of 1-aminopyridinium iodide.
-
Materials: 3-Methoxypyridazine, Hydroxylamine-O-sulfonic acid, Potassium carbonate, Ethanol, Hydriodic acid (57%).
-
Procedure:
-
To a freshly prepared and cooled aqueous solution of hydroxylamine-O-sulfonic acid, add 3-methoxypyridazine.
-
Heat the mixture, then cool to room temperature and add potassium carbonate.
-
Remove water and any excess 3-methoxypyridazine under reduced pressure.
-
Treat the residue with ethanol and filter to remove insoluble salts.
-
To the filtrate, add hydriodic acid and cool the solution to induce precipitation.
-
Collect the solid product by filtration and recrystallize from ethanol to yield 1-Amino-3-methoxypyridazinium Iodide.
-
Part B: [3+2] Dipolar Cycloaddition
-
Materials: 1-Amino-3-methoxypyridazinium Iodide, a suitable base (e.g., potassium carbonate or triethylamine), Trimethylsilylacetylene, an inert solvent (e.g., Dichloromethane or Acetonitrile).
-
Procedure:
-
Suspend 1-Amino-3-methoxypyridazinium Iodide in an inert solvent.
-
Add the base to generate the pyridazinium ylide in situ.
-
To this mixture, add trimethylsilylacetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain crude 6-Methoxy-3-(trimethylsilyl)pyrazolo[1,5-b]pyridazine.
-
Part C: Desilylation
-
Materials: 6-Methoxy-3-(trimethylsilyl)pyrazolo[1,5-b]pyridazine, Tetrabutylammonium fluoride (TBAF) solution in THF, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude 6-Methoxy-3-(trimethylsilyl)pyrazolo[1,5-b]pyridazine in THF.
-
Add a solution of TBAF in THF to the mixture.
-
Stir at room temperature until the desilylation is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield 6-Methoxypyrazolo[1,5-b]pyridazine. Purify by column chromatography if necessary.
-
Step 2: Synthesis of this compound
This step involves the regioselective bromination of the pyrazolo[1,5-b]pyridazine core. The electron-donating methoxy group at the 6-position is expected to direct the electrophilic substitution to the 3-position.
-
Materials: 6-Methoxypyrazolo[1,5-b]pyridazine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 6-Methoxypyrazolo[1,5-b]pyridazine in DMF.
-
Add N-Bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain this compound. The product can be further purified by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Reagents and Conditions | Reported Yield (Analogous Reactions) |
| 1A. Salt Formation | Pyridine | 1-Aminopyridinium iodide | Hydroxylamine-O-sulfonic acid, HI | 63-72% |
| 1B. Cycloaddition | Pyridinium Ylide & Alkyne | Pyrazolo[1,5-a]pyridine derivative | Base, inert solvent | Moderate to Good |
| 2. Bromination | Pyrazolo[1,5-a]pyrimidine derivative | 3-Bromopyrazolo[1,5-a]pyrimidine derivative | NBS, DMF, 25 °C, 3 h | 79% |
Concluding Remarks
The presented synthesis pathway offers a viable and efficient route to this compound. The protocols are based on well-established chemical transformations and should be readily adaptable in a standard laboratory setting. Researchers are advised to perform small-scale pilot reactions to optimize conditions for their specific setup. Standard safety precautions should be followed when handling all chemicals.
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is a heterocyclic compound of interest in medicinal chemistry, particularly in the development of kinase inhibitors. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application in drug discovery workflows. This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of experimentally determined data in public-domain literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties such as melting point and solubility. Furthermore, it contextualizes the relevance of this compound by illustrating a key signaling pathway in which its derivatives are known to be active.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1246552-73-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₆BrN₃O | --INVALID-LINK--[1] |
| Molecular Weight | 228.05 g/mol | --INVALID-LINK--[1] |
| Appearance | Likely a solid at room temperature | Inferred from supplier data |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections outline standardized methodologies for determining the melting point and solubility of crystalline organic compounds like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Tap the open end of a capillary tube (sealed at one end) into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup (Manual or Automated):
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
Set the initial heating rate to be rapid to approach the expected melting point quickly.
-
When the temperature is approximately 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Observation and Measurement:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Determination of Solubility
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. A qualitative and semi-quantitative assessment can be performed in various solvents.
Protocol: Qualitative Solubility Testing
-
Solvent Selection:
-
Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane. Also include aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to assess the compound's acidic or basic character.
-
-
Procedure:
-
In a small test tube, add approximately 10 mg of this compound.
-
Add 1 mL of the selected solvent in small increments (e.g., 0.2 mL at a time).
-
After each addition, vigorously agitate the mixture for at least 30 seconds.
-
Visually inspect the solution for the dissolution of the solid.
-
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Slightly Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.
-
Insoluble: No apparent dissolution of the solid.
-
Biological Context: Role as a Kinase Inhibitor
The pyrazolo[1,5-b]pyridazine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Derivatives of this scaffold have been shown to target key enzymes in cell signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2). The inhibition of CDK2 is a therapeutic strategy being explored for the treatment of various cancers.
Simplified CDK2 Signaling Pathway
The following diagram illustrates a simplified representation of the CDK2 pathway and the point of intervention for an inhibitor like a this compound derivative.
Caption: Simplified CDK2 signaling pathway and inhibition.
Conclusion
While specific experimental data on the physical properties of this compound are not widely published, this guide provides the foundational molecular information and standardized protocols for their determination. The established role of the pyrazolo[1,5-b]pyridazine scaffold as a privileged structure in kinase inhibitor design underscores the importance of this compound class in drug discovery. The provided signaling pathway diagram offers a conceptual framework for understanding the mechanism of action of such inhibitors. Further experimental characterization of this specific molecule is warranted to fully support its development in medicinal chemistry applications.
References
An In-depth Technical Guide on the Solubility of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the compound 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the established experimental protocols and theoretical considerations for assessing its solubility, a critical parameter in drug discovery and development.
Introduction to Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1] In the early stages of drug discovery, understanding the solubility of a lead compound like this compound is essential for assessing its potential for development and for designing appropriate formulation strategies.[2] Solubility is a key determinant in the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2]
Two primary types of solubility are determined during drug development: kinetic and thermodynamic solubility.[2]
-
Kinetic Solubility: This is the concentration of a compound at the moment it starts to precipitate from a solution when added from a concentrated stock (often in DMSO). It is a high-throughput method often used in the initial screening of compounds.[2][3]
-
Thermodynamic Solubility: This refers to the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility and is considered the most reliable, especially for compounds with low solubility.[4]
Experimental Protocols for Solubility Determination
The following sections detail the common experimental methodologies that can be employed to determine the solubility of this compound.
The shake-flask method, established by Higuchi and Connors, remains a widely used and reliable technique for determining the thermodynamic solubility of pharmaceutical compounds.[4]
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer solutions of different pH, or organic solvents) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[5]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[3] Care must be taken to avoid any loss of the compound due to adsorption to the filter or container surfaces.
-
Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).[3] A calibration curve prepared with known concentrations of the compound is used for quantification.[2]
Kinetic solubility assays are often employed in high-throughput screening settings to quickly assess the solubility of a large number of compounds.
Protocol using UV Absorption:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).[2]
-
Serial Dilution: The stock solution is added to a multi-well plate, and a serial dilution is performed using an aqueous buffer.[3]
-
Precipitation: The addition of the aqueous anti-solvent will cause the compound to precipitate at concentrations above its kinetic solubility.[2]
-
Phase Separation: The plate is typically incubated for a defined period, and then the precipitated solid is removed by filtration through a filter plate.[2]
-
Analysis: The concentration of the dissolved compound in the filtrate is measured using a UV plate reader. The kinetic solubility is determined by comparing the UV absorbance to a pre-established calibration curve.[2]
Protocol using Nephelometry:
Nephelometry measures the light scattered by suspended particles in a solution to determine the point of precipitation.[1]
-
Sample Preparation: A dilution series of this compound is prepared in a suitable solvent system (e.g., DMSO/aqueous buffer).[1]
-
Measurement: A laser beam is passed through the solution, and the scattered light is measured at a 90° angle.[1]
-
Data Interpretation: An increase in scattered light indicates the formation of a precipitate, and the concentration at which this occurs is taken as the kinetic solubility.[1]
Data Presentation
While specific data for this compound is not available, the results from the aforementioned experiments would typically be presented in tables for clear comparison.
Table 1: Hypothetical Thermodynamic Solubility of this compound in Various Solvents at 37 °C
| Solvent | Solubility (µg/mL) | Solubility (µM) |
| Water | Data Not Available | Data Not Available |
| pH 1.2 Buffer | Data Not Available | Data Not Available |
| pH 7.4 Buffer | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available |
| DMSO | Data Not Available | Data Not Available |
Table 2: Hypothetical Kinetic Solubility of this compound
| Method | Aqueous Buffer | Solubility (µM) |
| UV Absorption | pH 7.4 | Data Not Available |
| Nephelometry | pH 7.4 | Data Not Available |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described solubility determination methods.
References
Navigating the Spectroscopic Landscape: A Guide to the NMR Characterization of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
The pyrazolo[1,5-b]pyridazine scaffold is a significant bicyclic heteroaromatic system that forms the core of numerous biologically active molecules. The introduction of a bromine atom at the 3-position and a methoxy group at the 6-position is expected to modulate the electronic distribution and steric properties of the parent ring system, influencing its interaction with biological targets. Precise characterization of this substitution pattern through NMR spectroscopy is crucial for confirming its chemical identity and purity.
Anticipated NMR Data
Based on the analysis of structurally related pyrazolo[1,5-b]pyridazine derivatives, the following table summarizes the anticipated ¹H and ¹³C NMR chemical shift ranges for 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine. Actual experimental values may vary depending on the solvent and other acquisition parameters.
| Proton (¹H) | Anticipated Chemical Shift (ppm) | Carbon (¹³C) | Anticipated Chemical Shift (ppm) |
| H-2 | 7.8 - 8.2 | C-2 | 135 - 145 |
| H-4 | 6.8 - 7.2 | C-3 | 95 - 105 |
| H-7 | 8.0 - 8.4 | C-4 | 110 - 120 |
| OCH₃ | 3.9 - 4.2 | C-6 | 155 - 165 |
| C-7 | 140 - 150 | ||
| C-8a | 145 - 155 | ||
| OCH₃ | 55 - 60 |
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
2. NMR Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
-
2D NMR Experiments:
-
To aid in the definitive assignment of proton and carbon signals, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Determine the chemical shifts (δ) in parts per million (ppm) relative to the internal standard.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign all proton and carbon signals to the corresponding atoms in the molecular structure.
Visualizing the Process and Structure
To facilitate a clearer understanding, the following diagrams illustrate the general workflow for NMR characterization and the chemical structure of the target compound.
Caption: General workflow for NMR characterization.
Caption: Structure of this compound.
The Genesis and Evolution of Pyrazolo[1,5-b]pyridazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of this important bicyclic system, detailing key synthetic methodologies, and highlighting its role in the development of therapeutic agents. While the seminal publication detailing the initial synthesis of the unsubstituted pyrazolo[1,5-b]pyridazine ring system is not readily apparent in readily accessible historical archives, its development can be traced through the evolution of synthetic strategies and its increasing appearance in scientific literature, particularly from the late 20th century onwards.
Historical Context and Early Developments
The exploration of fused pyrazole-six-membered ring systems has been a continuous area of research in heterocyclic chemistry for over a century. Early work on related isomers, such as the pyrazolo[3,4-b]pyridines, dates back to the early 1900s. However, the specific pyrazolo[1,5-b]pyridazine ring system appears to have gained significant attention more recently, largely driven by the discovery of its utility as a pharmacophore. A notable early reference point is a 1982 Japanese patent describing a 3-formyl-pyrazolo[1,5-b]pyridazine derivative, suggesting that the core structure was known and accessible at that time. By the late 1990s and early 2000s, the scaffold was being actively investigated, as evidenced by patent applications for various derivatives, indicating its established presence in synthetic and medicinal chemistry.
Key Synthetic Strategies
The construction of the pyrazolo[1,5-b]pyridazine ring system has been achieved through several key synthetic disconnections. The most common approaches involve the formation of the pyrazole ring onto a pre-existing pyridazine or the construction of the pyridazine ring from a pyrazole precursor.
Cycloaddition Reactions
A prevalent and versatile method for the synthesis of the pyrazolo[1,5-b]pyridazine core is the [3+2] cycloaddition reaction between a 1-aminopyridazinium salt and an alkyne. This approach offers a direct route to the fused bicyclic system.
Experimental Protocol: General Procedure for [3+2] Cycloaddition
-
Formation of the 1-Aminopyridazinium Salt: To a solution of the substituted pyridazine in a suitable solvent (e.g., dichloromethane), an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA) or a similar reagent is added. The reaction is typically stirred at room temperature to generate the 1-aminopyridizinium salt in situ.
-
Cycloaddition: The desired alkyne is then added to the reaction mixture. The reaction is often heated to reflux to facilitate the cycloaddition.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired pyrazolo[1,5-b]pyridazine derivative.
Condensation and Cyclization Reactions
Another important synthetic route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, where one of the carbonyl groups is part of a pyridazine ring. Subsequent cyclization then yields the fused pyrazolo[1,5-b]pyridazine system.
Experimental Protocol: General Procedure for Condensation and Cyclization
-
Condensation: A substituted 3-hydrazinopyridazine is reacted with a 1,3-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid. The mixture is typically heated to reflux to promote the initial condensation and formation of a hydrazone intermediate.
-
Cyclization: The cyclization of the intermediate can occur under the reaction conditions, or it may require the addition of a dehydrating agent or a change in pH to facilitate the ring closure.
-
Isolation and Purification: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by recrystallization or column chromatography to yield the pure pyrazolo[1,5-b]pyridazine.
Applications in Drug Discovery and Development
The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in modern drug discovery, with a significant number of derivatives being investigated for various therapeutic applications. A primary area of focus has been the development of kinase inhibitors.
Kinase Inhibition
Numerous studies have reported the synthesis and evaluation of pyrazolo[1,5-b]pyridazines as potent inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways and are often dysregulated in diseases such as cancer.
| Target Kinase | Therapeutic Area | Reported Activity (IC₅₀) |
| Cyclin-Dependent Kinases (CDKs) | Oncology | Nanomolar range |
| Glycogen Synthase Kinase 3β (GSK-3β) | Neurological Disorders, Oncology | Sub-micromolar to nanomolar range |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Oncology (Angiogenesis) | Micromolar to nanomolar range |
This table summarizes representative data from various sources and is intended for comparative purposes. Actual values can vary based on the specific compound and assay conditions.
The pyrazolo[1,5-b]pyridazine core often acts as a hinge-binding motif, forming key hydrogen bond interactions with the backbone of the kinase enzyme. This interaction is crucial for the inhibitory activity of these compounds.
Other Therapeutic Areas
Beyond oncology, the pyrazolo[1,5-b]pyridazine scaffold has been explored for other therapeutic indications, including the treatment of parasitic diseases like Human African Trypanosomiasis. This highlights the versatility of this heterocyclic system in interacting with a range of biological targets.
Conclusion
The pyrazolo[1,5-b]pyridazine core has transitioned from a relatively obscure heterocyclic system to a prominent scaffold in contemporary medicinal chemistry. While its precise historical origin requires further elucidation from less accessible literature, its importance is firmly established through the development of robust synthetic methodologies and its successful application in the design of potent and selective modulators of various biological targets. The continued exploration of this versatile core is expected to yield novel therapeutic agents for a wide range of diseases.
Spectroscopic and Synthetic Profile of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document outlines a generalized synthetic approach and characteristic spectroscopic features based on closely related analogues and established chemical principles.
Molecular Structure and Properties
This compound is a substituted bicyclic heteroaromatic compound with the molecular formula C₇H₆BrN₃O and a molecular weight of 228.05 g/mol . Its chemical structure, identified by the CAS number 1246552-73-7, features a pyrazolo[1,5-b]pyridazine core, which is a key scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor. The presence of a bromine atom at the 3-position offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The methoxy group at the 6-position influences the electronic properties and metabolic stability of the molecule.
Spectroscopic Data Summary
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridazine and pyrazole rings are expected in the range of δ 7.0-9.0 ppm. A singlet for the methoxy group protons would likely appear around δ 4.0 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-160 ppm. The methoxy carbon is expected around δ 55-60 ppm. The carbon atom attached to the bromine would show a characteristic chemical shift. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 228 and 230 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions. |
Experimental Protocols
A general and plausible experimental protocol for the synthesis of the pyrazolo[1,5-b]pyridazine core is presented below, adapted from established literature procedures for analogous compounds. The synthesis of this compound would likely follow a similar pathway, starting from a suitably substituted pyridazine precursor.
General Synthesis of the Pyrazolo[1,5-b]pyridazine Core:
The synthesis typically involves the cycloaddition of a 1-aminopyridazinium salt with an activated alkyne. The specific synthesis of this compound would likely start with a 3-substituted-6-methoxypyridazine.
-
Formation of the N-aminopyridazinium salt: The starting pyridazine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in a suitable solvent to form the corresponding N-aminopyridazinium salt in situ.
-
[3+2] Cycloaddition: The N-aminopyridazinium salt undergoes a [3+2] cycloaddition reaction with an appropriate three-carbon building block, often an α,β-unsaturated carbonyl compound or an alkyne, to construct the pyrazole ring fused to the pyridazine core.
-
Bromination: If not already incorporated in the starting materials, the bromine atom can be introduced onto the pyrazolo[1,5-b]pyridazine core using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a polar aprotic solvent.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted pyrazolo[1,5-b]pyridazine derivative.
Caption: Synthetic and Characterization Workflow.
Signaling Pathways and Biological Context
While the broader class of pyrazolo[1,5-b]pyridazines has been investigated for various biological activities, particularly as kinase inhibitors, there is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways. It is plausible that this compound serves as a key intermediate in the synthesis of more complex molecules that are designed to target specific biological pathways, such as those involved in cell cycle regulation or angiogenesis. Further research and biological screening would be necessary to elucidate its specific biological functions.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process, including the formation of the pyrazolo[1,5-b]pyridazine core, followed by functionalization.
Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| This compound | 1246552-73-7 | C₇H₆BrN₃O | 228.05 g/mol | ≥95% |
Experimental Protocol
The synthesis of this compound can be achieved through a multi-step sequence adapted from procedures for analogous compounds.[1][2] The key steps involve the construction of the pyrazolo[1,5-b]pyridazine ring system, followed by bromination.
Step 1: Synthesis of 6-methoxypyrazolo[1,5-b]pyridazine
A plausible route to the core structure involves the reaction of a 1-aminopyridazinium salt with a suitable three-carbon synthon. An alternative and more direct approach starts from a substituted pyridazine.
-
Method A: From 3-chloro-6-methoxypyridazine
-
To a solution of 3-chloro-6-methoxypyridazine in a suitable solvent such as dichloromethane (DCM), add hydroxylamine-O-sulfonic acid (HOSA) and a base like potassium hydroxide (KOH) and sodium bicarbonate (NaHCO₃) in water.
-
The reaction mixture is heated, typically to around 70°C, and then stirred at room temperature for several hours (e.g., 12 hours) to form the 1-amino-6-methoxypyridazinium intermediate in situ.
-
This is followed by a [3+2] cycloaddition reaction to form the pyrazolo[1,5-b]pyridazine ring.
-
Step 2: Bromination of 6-methoxypyrazolo[1,5-b]pyridazine
The final step is the regioselective bromination at the 3-position of the pyrazolo[1,5-b]pyridazine ring.
-
Dissolve the 6-methoxypyrazolo[1,5-b]pyridazine intermediate in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature (25°C).
-
The reaction is typically stirred for a few hours (e.g., 3 hours) to ensure complete bromination.
-
The reaction mixture is then worked up by adding water to precipitate the product, which can be collected by filtration, washed, and dried.
Reaction Workflow
Caption: Synthetic pathway for this compound.
Discussion
The pyrazolo[1,5-b]pyridazine scaffold is a key pharmacophore in many compounds investigated for various therapeutic applications, including as kinase inhibitors for the treatment of diseases like human African trypanosomiasis.[1][2] The synthesis protocol outlined above provides a general and adaptable method for accessing this important heterocyclic system. The specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization for yield and purity. Characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods of N-arylation.[1] The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocycle found in numerous biologically active compounds. The introduction of an amino group at the 3-position of this scaffold via Buchwald-Hartwig amination provides a versatile handle for further functionalization and the generation of compound libraries for drug discovery programs.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine with various amines.
Reaction Scheme
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Given the electron-rich nature of the pyrazolo[1,5-b]pyridazine ring system, specific considerations are necessary to achieve high yields and avoid side reactions.
Table 1: Recommended Reagents and Conditions for the Buchwald-Hartwig Amination of this compound
| Component | Recommended Options | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(II) salts like Pd(OAc)₂, the active Pd(0) species is formed in situ. |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | 1.2 - 2.4 equivalents relative to Palladium | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency and should be screened for optimal performance. |
| Base | NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | 1.5 - 2.5 equivalents | Strong, non-nucleophilic bases are required. NaOt-Bu is often effective, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered. |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Reaction temperature should be optimized. Higher temperatures can increase reaction rates but may also lead to decomposition. | |
| Amine | Primary and secondary aliphatic or aromatic amines | 1.1 - 1.5 equivalents | The nature of the amine can influence the optimal reaction conditions. |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol % XPhos), and the base (e.g., 1.5 eq NaOt-Bu).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent (to achieve a concentration of ~0.2 M of the starting bromide).
-
Add the amine (1.2 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-methoxypyrazolo[1,5-b]pyridazine derivative.
Representative Quantitative Data
The following table presents expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on data from structurally similar heteroaryl bromides.
Table 2: Expected Yields for the Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 70-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 90 | 16 | 75-90 |
| 4 | Piperidine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 80-92 |
| 5 | Benzylamine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 12 | 65-80 |
Note: These are estimated yields based on literature for similar substrates and will require experimental verification and optimization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram outlines the key steps in the palladium-catalyzed amination cycle.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. |
| Inappropriate ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu). | |
| Side product formation (e.g., hydrodehalogenation) | Reaction temperature too high | Lower the reaction temperature. |
| Inefficient reductive elimination | Change the ligand to one known to promote reductive elimination. | |
| Decomposition of starting material or product | Base sensitivity | Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃). |
| Thermal instability | Reduce the reaction temperature and monitor for shorter reaction times. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 3-amino-6-methoxypyrazolo[1,5-b]pyridazine derivatives. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is critical for achieving high yields and purity. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this important transformation in their synthetic endeavors.
References
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine. The pyrazolo[1,5-b]pyridazine scaffold is a key pharmacophore in numerous compounds with significant biological activity, including as inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3), making its derivatization a critical aspect of drug discovery.[1][2]
The protocols outlined below describe common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—which are instrumental in introducing diverse functionalities at the 3-position of the pyrazolo[1,5-b]pyridazine core. While specific literature on the functionalization of this compound is limited, the following protocols have been adapted from established procedures for structurally similar heterocyclic systems and are expected to be highly applicable.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[3][4] This reaction is particularly useful for the synthesis of 3-aryl or 3-heteroaryl-6-methoxypyrazolo[1,5-b]pyridazines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Bromides
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | THF | 80 | 16 | 41 | [3] |
| 2 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 | [5] |
| 3 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the microwave-assisted Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[3][7]
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., XPhos Pd G2, Pd(PPh₃)₄) (2-5 mol%)
-
Ligand (e.g., XPhos, SPhos) (if required by the catalyst)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, DME)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry microwave vial, add this compound (1 equivalent), the boronic acid (1.2 eq.), palladium catalyst (e.g., XPhos Pd G2, 5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., K₃PO₄, 2 eq.).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 30-120 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Suzuki-Miyaura Coupling Workflow
II. Sonogashira Cross-Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to 3-alkynyl-6-methoxypyrazolo[1,5-b]pyridazines.[8][9] These products can serve as versatile intermediates for further synthetic transformations.
Table 2: Representative Conditions for Sonogashira Coupling of Heterocyclic Bromides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromo-2-imidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85 | [8] |
| 2 | 3-Bromo-1,2-dione (silyl enol ether) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | Reflux | 1 | 90 | [10] |
| 3 | 4-Bromo-2,1,3-benzothiadiazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | 40 | 24 | 92 | [11] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure based on established methods for the Sonogashira coupling of bromo-heterocycles.[8][11]
-
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3 eq.) via syringe.
-
Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Sonogashira Coupling Workflow
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 3-amino-6-methoxypyrazolo[1,5-b]pyridazine derivatives.[12][13] This reaction is highly valuable for introducing a wide range of primary and secondary amines.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Heterocyclic Bromides
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 24 | 78 | [13] |
| 2 | 3-Bromo-2-aminopyridine | Pyrrolidine | RuPhos-precatalyst (5) | - | LiHMDS | Toluene | 100 | 16 | 83 | [14] |
| 3 | 4-Nitrochlorobenzene | Benzamide | [Pd(Cinamyl)Cl]₂ (2.5) | XantPhos (7.5) | DBU | Toluene | 110 | 16 | 88 | [15] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of bromo-heterocycles.[13][15]
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, XantPhos) (1.2 - 1.5 times the Pd mol%)
-
Base (e.g., NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of this compound (1 equivalent) and the amine (1.2 eq.) in the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Buchwald-Hartwig Amination Workflow
IV. Biological Context: Signaling Pathway
Functionalized pyrazolo[1,5-b]pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 beta (GSK-3β).[1][2][16][17] These kinases are crucial regulators of cell cycle progression and cellular metabolism, and their dysregulation is implicated in diseases such as cancer and type 2 diabetes. The diagram below illustrates the central role of CDK2 and GSK-3β in their respective signaling pathways and the point of inhibition by pyrazolo[1,5-b]pyridazine derivatives.
Caption: Inhibition of CDK2 and GSK-3β Pathways
References
- 1. N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unl.pt [research.unl.pt]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. kbfi.ee [kbfi.ee]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-pyridazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with bromo-pyridazine substrates. This class of reaction is a powerful tool for the synthesis of novel aryl- and heteroaryl-substituted pyridazines, which are key structural motifs in many pharmaceutical and agrochemical compounds. The protocols and data presented herein are intended to serve as a practical resource for chemists in drug discovery and development, offering insights into reaction optimization and execution.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it an indispensable method in modern organic synthesis. When applied to bromo-pyridazines, the Suzuki coupling enables the introduction of diverse molecular fragments, facilitating the exploration of chemical space in the development of new bioactive molecules.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of various bromo-pyridazine derivatives with a range of aryl and heteroaryl boronic acids. These examples highlight the influence of substrates, catalysts, and reaction conditions on product yields.
Table 1: Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Boronic Acids[1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-cyanophenylboronic acid | 3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-formylphenylboronic acid | 3-(4-formylphenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | thiophen-2-ylboronic acid | 3,6-di(thiophen-2-yl)pyridazine | 18 |
| 4 | furan-2-ylboronic acid | 3-(furan-2-yl)-6-(thiophen-2-yl)pyridazine | 14 |
| 5 | 5-formylthiophen-2-ylboronic acid | 3-(5-formylthiophen-2-yl)-6-(thiophen-2-yl)pyridazine | 22 |
Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), 2M aq. Na₂CO₃ (2.0 equiv), DME/EtOH (4:1), 80 °C, 48 h.[1]
Table 2: Influence of Palladium Catalyst on the Suzuki Coupling of 3-Amino-6-chloropyridazine with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield |
| 1 | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |
Note: While this example uses a chloro-pyridazine, the conditions are often transferable to bromo-pyridazines, which are typically more reactive.
Experimental Protocols
The following are detailed protocols for conducting Suzuki coupling reactions with bromo-pyridazines. These can be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki Coupling of Bromo-pyridazines
This protocol is a general method applicable to a wide range of bromo-pyridazine and boronic acid coupling partners.
Materials:
-
Bromo-pyridazine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the bromo-pyridazine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting bromo-pyridazine is consumed. Reaction times can vary from a few hours to 48 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the base and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the purified product by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Microwave-Assisted Suzuki Coupling of Bromo-pyridazines
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Materials:
-
As listed in Protocol 1
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the bromo-pyridazine (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DME).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 minutes).
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
General Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction, from the initial setup to the final product characterization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: Synthesis of 3-aryl-6-methoxypyrazolo[1,5-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 3-aryl-6-methoxypyrazolo[1,5-b]pyridazines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors.[1][2] The protocols outlined below are compiled from established literature and offer a comprehensive guide for researchers in drug discovery and development.
Introduction
Pyrazolo[1,5-b]pyridazines are a class of bicyclic heteroaromatic compounds that have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β).[1][2][3] These kinases are crucial regulators of cell cycle progression and are implicated in the pathology of diseases such as cancer and human African trypanosomiasis.[1][2][3] The 3-aryl and 6-methoxy substitutions on the pyrazolo[1,5-b]pyridazine scaffold are key for modulating potency and selectivity. This document details a common synthetic route to access these compounds.
Synthetic Workflow
The synthesis of 3-aryl-6-methoxypyrazolo[1,5-b]pyridazines can be achieved through a multi-step sequence. A representative workflow is depicted below, starting from commercially available pyridazine.
Caption: General synthetic workflow for 3-aryl-6-methoxypyrazolo[1,5-b]pyridazines.
Experimental Protocols
The following protocols are based on synthetic strategies reported in the literature.[2][4] Researchers should adapt and optimize these conditions for specific substrates.
Protocol 1: Synthesis of 1-Aminopyridazinium Iodide
This protocol describes the formation of the key intermediate for the subsequent cycloaddition reaction.
-
Reaction Setup: To a solution of pyridazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add hydroxylamine-O-sulfonic acid (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the N-aminopyridazinium salt.
-
Work-up and Isolation: The resulting salt can often be isolated by filtration and washing with a non-polar solvent. For the iodide salt, an ion exchange can be performed.
Protocol 2: Synthesis of 3-Aryl-3,3a-dihydropyrazolo[1,5-b]pyridazine
This protocol details the [3+2] cycloaddition to form the core heterocyclic system.
-
Reaction Setup: In a round-bottom flask, dissolve the desired aryl ethanone (1.0 eq) in a solvent like DCM or DMF.
-
Addition of Reagents: Add a base such as triethylamine (1.2 eq) followed by a Lewis acid like titanium tetrachloride (1.1 eq) at 0 °C. The solution will typically turn a deep color.
-
Cycloaddition: Add the N-aminopyridazinium salt (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Oxidation to 3-Arylpyrazolo[1,5-b]pyridazine
This step involves the aromatization of the dihydropyrazolo[1,5-b]pyridazine intermediate.
-
Reaction Setup: Dissolve the 3-aryl-3,3a-dihydropyrazolo[1,5-b]pyridazine (1.0 eq) in a suitable solvent like DCM or chloroform.
-
Oxidizing Agent: Add an oxidizing agent such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0-5.0 eq).
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation: Filter the reaction mixture to remove the oxidant. Concentrate the filtrate and purify the residue by column chromatography to yield the aromatized product.
Protocol 4: Methoxylation at the 6-position
The final step introduces the methoxy group at the 6-position of the pyridazine ring.
-
Reaction Setup: This transformation often requires the presence of a suitable leaving group at the 6-position, which may necessitate prior functionalization of the pyridazine ring before the initial cycloaddition. Assuming a halo-substituted precursor, dissolve the 3-aryl-6-halopyrazolo[1,5-b]pyridazine (1.0 eq) in a solvent such as methanol or THF.
-
Reagent Addition: Add sodium methoxide (1.5-2.0 eq) as a solution in methanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor for completion.
-
Work-up and Isolation: After cooling, neutralize the reaction with a mild acid. Remove the solvent under reduced pressure and partition the residue between water and an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Quantitative Data
| Starting Material (Aryl Group) | Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethoxyphenyl ethanone | Cycloaddition/Oxidation | N-aminopyridazinium iodide, TiCl4, Et3N | DCM | Reflux | 18 | Not specified | [4] |
| 2-Chloro-4-ethynylpyrimidine | Cycloaddition | 1-Aminopyridizinium ion | H2O/DCM | 70 -> rt | 12 | 71 | [2] |
| 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine | Nucleophilic Substitution | Various amines | Dioxane | 160 | 1 | 15-72 | [2] |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
3-Aryl-6-methoxypyrazolo[1,5-b]pyridazines have been identified as inhibitors of CDKs and GSK-3β, which are key components of cellular signaling pathways regulating cell cycle and proliferation.[1][2][3] The diagram below illustrates a simplified representation of a signaling pathway involving these kinases, which can be targeted by this class of compounds.
References
- 1. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination with 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this specific cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no conversion of my this compound. What are the potential causes and solutions?
A1: Low or no conversion in the Buchwald-Hartwig amination of this substrate can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The pyrazolo[1,5-b]pyridazine core, with its multiple nitrogen atoms, can act as a ligand and poison the palladium catalyst.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of ligand is critical to shield the palladium center and facilitate the catalytic cycle.[1] Sterically hindered biarylphosphine ligands are often effective in these cases. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and properly dried glassware.[3]
-
Reagent Purity: Impurities in the starting materials, amine, or base can inhibit the catalyst. Ensure all reagents are of high purity and the solvent is anhydrous.
-
Base Selection: The strength and solubility of the base are crucial.[4] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[4] If your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be tested, though this may require higher temperatures or longer reaction times.[4]
Q2: My reaction is producing a significant amount of hydrodehalogenation byproduct (6-methoxypyrazolo[1,5-b]pyridazine). How can I minimize this?
A2: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced. This can be caused by β-hydride elimination from the palladium-amido complex or other decomposition pathways.
Troubleshooting Steps:
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands to find one that promotes the desired C-N bond formation.
-
Amine Purity and Equivalents: Ensure the amine coupling partner is pure and consider using a slight excess (1.1-1.2 equivalents).
-
Temperature Optimization: While heating is often necessary, excessive temperatures (>120 °C) can lead to catalyst decomposition and an increase in side products.[1] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.[1]
Q3: The reaction works, but the yield is not reproducible. What factors could be contributing to this inconsistency?
A3: Lack of reproducibility often points to sensitivity to trace impurities or variations in reaction setup.
Troubleshooting Steps:
-
Strictly Controlled Inert Atmosphere: As mentioned, consistent and rigorous exclusion of air and moisture is paramount.[1][3]
-
Reagent Quality: Use reagents from the same batch if possible to minimize variability. The quality of the palladium precatalyst and ligand can vary between suppliers.
-
Stirring Rate: In heterogeneous mixtures (e.g., with insoluble bases like K₃PO₄), the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.
Q4: What is the best solvent for the amination of this compound?
A4: Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[1][4] The choice may depend on the solubility of your specific amine and the desired reaction temperature. If solubility is an issue, THF or a mixture of solvents could be explored.[4]
Data Presentation: Parameter Optimization Overview
The following tables provide a summary of typical starting points and optimization ranges for key reaction parameters. The presented yields are hypothetical and intended to illustrate potential trends.
Table 1: Ligand Screening
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| XPhos | 2 | NaOtBu | 100 | 12 | 85 |
| RuPhos | 2 | NaOtBu | 100 | 12 | 78 |
| BrettPhos | 2 | NaOtBu | 100 | 12 | 75 |
| Xantphos | 2 | NaOtBu | 100 | 12 | 65 |
Table 2: Base Screening
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| XPhos | 2 | NaOtBu | 100 | 12 | 85 |
| XPhos | 2 | LiHMDS | 100 | 12 | 82 |
| XPhos | 2 | Cs₂CO₃ | 110 | 24 | 70 |
| XPhos | 2 | K₃PO₄ | 110 | 24 | 68 |
Table 3: Temperature Optimization
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| XPhos | 2 | NaOtBu | 80 | 24 | 75 |
| XPhos | 2 | NaOtBu | 100 | 12 | 85 |
| XPhos | 2 | NaOtBu | 120 | 8 | 80 (with some decomposition) |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
This protocol is a general starting point and should be optimized for each specific amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the vessel and evacuate and backfill with the inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., 5 mL of Toluene) via syringe.
-
Add the amine (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination.
References
Technical Support Center: Suzuki Coupling of Pyrazolopyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side products in the Suzuki coupling of pyrazolopyridazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and side reactions encountered during the Suzuki-Miyaura cross-coupling of pyrazolopyridazine substrates.
Q1: I am observing a significant amount of a side product that corresponds to the starting pyrazolopyridazine without the halogen. What is this, and how can I prevent it?
A1: This side product is most likely the result of dehalogenation . In this reaction, the pyrazolopyridazine halide is reduced, and the halogen is replaced by a hydrogen atom. This can occur when a hydride species is generated in the reaction mixture, which can then participate in reductive elimination from the palladium complex.[1]
Troubleshooting Steps for Dehalogenation:
-
Choice of Solvent and Base: Some solvents (like certain alcohols) and amine bases can act as hydride sources.[1] Consider using aprotic solvents such as dioxane, THF, or toluene.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes favor dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.
-
Substrate Reactivity: Bromo and chloro derivatives of pyrazoles have shown a reduced tendency for dehalogenation compared to their iodo counterparts.[2] If possible, consider using a less reactive halide.
Q2: My main impurity is a dimer of my boronic acid coupling partner. What causes this, and what are the solutions?
A2: This is a classic case of homocoupling , where two molecules of the organoboron reagent couple to form a symmetrical biaryl species.[1] This side reaction is often promoted by the presence of oxygen in the reaction mixture or by Pd(II) species that can occur if a Pd(II) precatalyst is used and not efficiently reduced to the active Pd(0) state.[1][3][4]
Troubleshooting Steps for Homocoupling:
-
Thorough Degassing: Oxygen is a major contributor to homocoupling.[1][4][5] Ensure that all solvents are rigorously degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by freeze-pump-thaw cycles. The reaction vessel should be thoroughly purged with an inert gas.
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might arise from the in situ reduction of a Pd(II) precatalyst.[5]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.[5]
Q3: I am getting a low yield of my desired product, and I see a significant amount of the arene corresponding to my boronic acid. What is happening?
A3: This indicates that protodeboronation (or protodeborylation) is a significant side reaction. This is the cleavage of the carbon-boron bond of the boronic acid by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[6] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[7]
Troubleshooting Steps for Protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols tolerate water, if protodeboronation is a major issue, using anhydrous solvents and reagents can be beneficial.
-
Choice of Base: The base is necessary to activate the boronic acid but can also promote protodeboronation. Milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) might be advantageous.[6]
-
Stable Boron Reagents: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates. These reagents tend to release the boronic acid slowly into the reaction mixture, keeping its concentration low and thus minimizing protodeboronation.[6]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[6]
Q4: My Suzuki coupling with a pyrazolopyridazine substrate is sluggish or fails completely. What are the likely causes?
A4: The nitrogen atoms in the pyrazolopyridazine ring system can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7][8] This is a common issue with nitrogen-rich heterocycles.
Troubleshooting Steps for Low Reactivity:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can promote the desired reaction and shield the palladium center from inhibitory coordination.
-
Catalyst Loading: Increasing the catalyst loading may be necessary to achieve a reasonable reaction rate.
-
Base Selection: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective in these challenging couplings.
-
Temperature: Higher reaction temperatures may be required to overcome the activation barrier, but this must be balanced with the potential for increased side reactions.
Data Presentation: Optimization of Suzuki Coupling Conditions
The following table summarizes the optimization of reaction conditions for the Suzuki coupling of a pyrazolo[3,4-b]pyridine derivative with an arylboronic acid, demonstrating the impact of different parameters on the product yield.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 65 | [8] |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 | [8] |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70 | [8] |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75 | [8] |
| 5 | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60 | [8] |
| 6 | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 78 | [8] |
| 7 | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 72 | [8] |
Data adapted from a study on a pyrazolo[3,4-b]pyridine system, which serves as a representative model for pyrazolopyridazine couplings.[8]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a brominated pyrazolopyrimidine, which is structurally similar to pyrazolopyridazines.
General Procedure for the Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one:
-
Reagents and Setup: In a microwave process vial equipped with a magnetic stir bar, combine the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), XPhos Pd G2 (0.05 equiv.), and XPhos (0.05 equiv.).
-
Solvent Addition: Add degassed water to the vial.
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30 minutes with stirring.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
(This protocol is adapted from a published procedure and may require optimization for different pyrazolopyridazine substrates.)
Visualizations
The following diagrams illustrate the key chemical processes and logical workflows discussed in this guide.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions of Heteroaryl Bromides - Preventing Deboronation
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deboronation, particularly when working with heteroaryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem in Suzuki reactions of heteroaryl bromides?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., a heteroaryl boronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1][2] This consumes the nucleophilic coupling partner, leading to the formation of an unsubstituted heteroarene byproduct and reducing the yield of the desired coupled product. Heteroaryl boronic acids, especially 2-heteroaryl derivatives, are particularly susceptible to this reaction due to the electronic properties and potential for coordination of the heteroatom to the metal center.[3]
Q2: What are the main causes of deboronation in my Suzuki reaction?
A2: Several factors can promote deboronation:
-
Presence of a proton source: Water is a common proton source that facilitates protodeboronation, especially in the presence of a base.[1]
-
Type and strength of the base: Strong bases, particularly aqueous hydroxides like NaOH and KOH, can accelerate the rate of deboronation.[4][5] The base plays a crucial role in activating the boronic acid for transmetalation, but a careful choice is necessary to avoid favoring the deboronation pathway.[5]
-
Elevated reaction temperatures: Higher temperatures can increase the rate of deboronation relative to the desired cross-coupling reaction.[4][6]
-
Prolonged reaction times: Extended exposure to basic and aqueous conditions can lead to increased degradation of the boronic acid.
-
Catalyst and ligand choice: While sterically hindered ligands can be beneficial for challenging couplings, some may paradoxically promote protodeboronation.[7] The choice of palladium precatalyst and ligand can influence the relative rates of the productive catalytic cycle versus the deboronation pathway.
Q3: How can I detect if deboronation is occurring in my reaction?
A3: You can identify the deboronated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The deboronated product will typically appear as a new, often less polar, spot compared to the starting boronic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the unsubstituted heteroarene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will reveal characteristic signals for the heteroarene byproduct, notably the appearance of a proton signal where the boron moiety was previously attached.
Troubleshooting Guide
This section provides solutions to common problems encountered during Suzuki reactions of heteroaryl bromides that are prone to deboronation.
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant amount of deboronated byproduct. | Presence of water in the reaction. | Use anhydrous solvents and reagents. Bake glassware before use and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4] Consider using an anhydrous base like potassium trimethylsilanolate (TMSOK).[8][9][10] |
| Use of a strong, aqueous base (e.g., NaOH, KOH). | Switch to a milder base such as K₂CO₃, K₃PO₄, Cs₂CO₃, or CsF.[4][5] | |
| High reaction temperature. | Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[4] | |
| Reaction stalls or is very slow, with deboronation still being a major issue. | The heteroaryl boronic acid is inherently unstable. | Use a more stable boronic acid derivative like a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[2][3][11] These reagents often exhibit a "slow release" of the active boronic acid, minimizing its concentration and thus the rate of deboronation.[2][12] |
| Catalyst deactivation or slow transmetalation. | Screen different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands can sometimes accelerate the desired coupling relative to deboronation.[13] Consider using a pre-formed catalyst to ensure efficient generation of the active catalytic species. | |
| Inconsistent results and poor reproducibility. | Heterogeneous reaction mixture due to insoluble base. | Use a soluble base like potassium trimethylsilanolate (TMSOK) to ensure a homogeneous reaction, which can improve reproducibility.[8][9] |
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent system can significantly impact the yield of the desired product and the extent of deboronation. The following table summarizes a comparison of different conditions for a Suzuki coupling prone to protodeboronation.
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield and Protodeboronation
| Base | Solvent System | Yield of Coupled Product (%) | Protodeboronation Byproduct (%) | Reference |
| K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 35 | [4] |
| K₃PO₄ | 2-MeTHF (anhydrous) | 95 | <3 | [4] |
| Cs₂CO₃ | Toluene/H₂O | High Yields | - | [14] |
| K₂CO₃ | Dioxane/H₂O | ~70 | Significant | [6] |
Note: Yields are highly substrate-dependent and this table should be used as a general guide.
Experimental Protocols
Protocol 1: General Anhydrous Suzuki Coupling to Minimize Protodeboronation
This protocol is designed to minimize the presence of water, a key contributor to protodeboronation.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Heteroaryl boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the heteroaryl bromide, the anhydrous base, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.
-
Add the heteroaryl boronic acid pinacol ester to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Suzuki Coupling of Heteroaryl Bromides with Potassium Heteroaryltrifluoroborates
Potassium trifluoroborate salts are more stable alternatives to boronic acids.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene/H₂O (ratio as per specific substrate requirements)
Procedure:
-
To a reaction vessel, add the heteroaryl bromide, potassium heteroaryltrifluoroborate, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the toluene and water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.[14]
Protocol 3: Suzuki Coupling using N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are stable, crystalline solids that slowly release the boronic acid under basic conditions.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Heteroaryl MIDA boronate (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 3.0 equiv)
-
Solvent (e.g., THF/H₂O or an aqueous surfactant solution for green chemistry applications)
Procedure:
-
In a reaction vial, combine the heteroaryl bromide, heteroaryl MIDA boronate, palladium catalyst, and base.
-
Add the solvent system.
-
Degas the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for the required time (can be several hours).[15]
-
Monitor the reaction by TLC or LC-MS.
-
For aqueous reactions, the product may precipitate and can be isolated by filtration. For reactions in organic solvents, perform a standard aqueous workup.[15]
-
Purify the product as needed.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Caption: A logical workflow for troubleshooting deboronation in Suzuki reactions.
References
- 1. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Electron-Deficient Heterocycles
Welcome to the technical support center for Suzuki coupling reactions involving electron-deficient heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of electron-deficient heterocycles, offering a systematic approach to identifying and resolving them.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Catalyst: The palladium source or ligand may have degraded. | Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere. Consider using a more robust pre-catalyst, such as a Buchwald palladacycle, which is more air and moisture stable.[1][2] |
| Inefficient Oxidative Addition: The C-X bond of the electron-deficient heterocycle is difficult to break. | For less reactive halides like chlorides, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[1][2] Increasing the reaction temperature may also be necessary. | |
| Slow Transmetalation: The electron-deficient nature of the boronic acid or ester reduces its nucleophilicity. | Use a stronger base such as K₃PO₄ or Cs₂CO₃ to activate the boronic acid.[1] Ensure the base is finely powdered for better solubility and reactivity. | |
| Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. | Properly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1] | |
| Significant Homocoupling of Boronic Acid | Catalyst Decomposition: The active Pd(0) species is being oxidized or forming palladium black. | Use bulky, electron-donating ligands that stabilize the Pd(0) center and favor the cross-coupling pathway.[1] |
| Presence of Oxygen: As mentioned above, oxygen can promote the homocoupling side reaction. | Rigorous degassing of all reagents and solvents is crucial. | |
| Decomposition of Starting Material | Base-Sensitive Functional Groups: The strong base required for the reaction may be degrading your substrate. | If your substrate is base-sensitive, consider using a milder base like K₂CO₃ or KF.[3][4] However, this may require a more active catalyst system to compensate for the slower transmetalation. |
| High Reaction Temperature: Prolonged heating can lead to the decomposition of thermally sensitive heterocycles. | Use a highly active catalyst system that allows the reaction to proceed at a lower temperature.[2] Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing decomposition over time.[5] | |
| Protodeboronation (Loss of Boronic Acid/Ester) | Presence of Water: Water can hydrolyze the C-B bond, especially under basic conditions. | Use anhydrous solvents and reagents. If a biphasic system is necessary, minimize the amount of water. Alternatively, using more stable boronic acid derivatives like MIDA boronates or trifluoroborates can mitigate this issue. |
| Difficulty with Sterically Hindered Substrates | Steric Hindrance: Bulky groups on either the heterocycle or the boronic acid can impede the approach to the metal center. | Employ bulky, electron-rich ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or NHCs, which are effective for sterically demanding couplings. Higher reaction temperatures and stronger bases may also be required.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to screen for the Suzuki coupling of an electron-deficient heteroaryl chloride?
A1: For challenging substrates like heteroaryl chlorides, starting with a robust and highly active catalyst system is recommended. A good starting point would be a second-generation Buchwald palladacycle precatalyst (e.g., G2 or G3) in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[1] These systems are known to be effective for a wide range of difficult couplings, including those involving electron-deficient substrates.[1][6]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the reactivity of your substrates and their functional group tolerance.
-
Strong Bases (K₃PO₄, Cs₂CO₃): These are often necessary for electron-deficient boronic acids to facilitate the transmetalation step.[1]
-
Moderate Bases (K₂CO₃, Na₂CO₃): These are commonly used and effective for many standard Suzuki couplings.[7] They are a good choice when your substrate may be sensitive to stronger bases.
-
Mild Bases (KF): Can be used to activate boronic acids without affecting base-labile functional groups like esters.[4]
Q3: My reaction is not working even with a strong catalyst system. What else can I check?
A3: If a powerful catalyst system is failing, consider the following:
-
Solvent Choice: The solvent can significantly impact the reaction. Common choices include toluene, dioxane, or DMF.[1] For biphasic reactions, the choice of organic solvent can influence the partitioning of species and affect the reaction rate.[8]
-
Purity of Reagents: Ensure your boronic acid is pure and has not undergone significant decomposition or protodeboronation during storage. The purity of the heteroaryl halide is also crucial.
-
Additives: In some cases, additives can be beneficial. For instance, the addition of water in anhydrous couplings with K₃PO₄ can sometimes be necessary for the base to function effectively.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary. While a 1:1 or 2:1 ratio is common, screening different ratios may be beneficial.
Q4: Can I use the same catalyst for different electron-deficient heterocycles like pyridines and pyrimidines?
A4: While the general principles apply to various electron-deficient heterocycles, the optimal catalyst system may differ. The position of the halogen and the electronic nature of the ring system can significantly influence reactivity.[7][9] For example, the electronic environment at different positions on a pyrimidine ring can impact the ease of oxidative addition and transmetalation.[7] It is always advisable to perform a small-scale screen of a few different catalyst systems when moving to a new heterocyclic scaffold.
Catalyst System Comparison for Electron-Deficient Heterocycles
The following table summarizes the performance of common palladium catalyst systems for the Suzuki coupling of electron-deficient heterocycles.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, often requires higher temperatures.[10] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for highly unreactive substrates.[10] | 1-3 |
| PEPPSI-type Precatalysts | N-Heterocyclic Carbene (NHC) | Highly active, particularly for less reactive chlorides.[11] | Can be more expensive. | 1-3 |
Experimental Protocols
General Protocol for Catalyst Screening in Suzuki Coupling of an Electron-Deficient Heteroaryl Halide
This protocol is a starting point for optimizing your reaction. It is recommended to run a small-scale screen of different catalysts, ligands, bases, and solvents.
1. Reagent Preparation:
-
Prepare stock solutions of the palladium precatalyst and ligands in the reaction solvent (e.g., 1,4-dioxane). This helps in accurate dispensing of small quantities.
-
Ensure all solvents are anhydrous and have been properly degassed by sparging with an inert gas (e.g., argon) for at least 30 minutes.
2. Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equivalent), the boronic acid or ester (1.2–1.5 equivalents), and the finely powdered base (2.0–3.0 equivalents).[1]
-
Seal the vial with a septum and purge with an inert gas.
-
Add the degassed solvent via syringe.
-
Add the palladium precatalyst and ligand stock solutions via syringe.
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C).
3. Reaction Monitoring:
-
At regular intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica gel.
-
Analyze the sample by LC-MS or GC-MS to determine the conversion of starting material and the formation of the desired product.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for screening Suzuki coupling reaction conditions.
Caption: Decision logic for selecting a catalyst system based on substrate properties.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Ligand Effects in Buchwald-Hartwig Amination of Pyridazines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating the complexities of the Buchwald-Hartwig amination of pyridazine derivatives. Special emphasis is placed on the critical role of ligand selection in achieving high yields and overcoming common challenges associated with this class of electron-deficient N-heterocyclic substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of pyridazines often challenging?
A1: The amination of halopyridazines presents unique challenges primarily due to the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms make the ring system highly electron-deficient. This can lead to several issues:
-
Catalyst Poisoning: The lone pair of electrons on the pyridazine nitrogens can coordinate strongly to the palladium catalyst, leading to deactivation and low yields. This is a common issue with many nitrogen-containing heterocycles.
-
Difficult Oxidative Addition: The C-Cl bond on an electron-deficient ring like pyridazine can be difficult to activate for the initial oxidative addition step in the catalytic cycle.
-
Substrate Decomposition: Under the strong basic conditions often required for the reaction, sensitive pyridazine substrates can be prone to degradation.
The choice of a sterically bulky and electron-rich phosphine ligand is crucial to shield the palladium center from inhibitory coordination by the pyridazine nitrogen and to facilitate the key steps of the catalytic cycle.
Q2: Which generation of ligands is most suitable for pyridazine amination?
A2: For challenging substrates like chloropyridazines, the use of modern, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands is highly recommended.[1] First-generation ligands like P(o-tol)₃ or bidentate ligands such as BINAP and DPPF, while historically important, are often less effective for these substrates.[2] Ligands developed by the Buchwald group, such as XPhos, SPhos, RuPhos, and BrettPhos, have demonstrated superior performance in the amination of electron-deficient heteroaryl chlorides and are the preferred choice.[1]
Q3: My reaction has stalled or resulted in a low yield. What are the most likely causes?
A3: Low or no yield in the Buchwald-Hartwig amination of pyridazines can typically be attributed to a few key factors:
-
Suboptimal Ligand Choice: The ligand may not be sterically bulky enough to prevent catalyst poisoning by the pyridazine substrate.
-
Inactive Catalyst: The palladium precatalyst may not have been efficiently reduced to the active Pd(0) species, or it may have decomposed. Visual signs of catalyst decomposition include the formation of a fine black precipitate (palladium black).
-
Incorrect Base: The base may be too weak to effectively deprotonate the amine-palladium complex, or it may be too strong and cause substrate degradation. The solubility of the base is also a critical factor.
-
Poor Reaction Setup: The reaction is highly sensitive to air and moisture. Inadequate inert atmosphere, impure reagents, or improperly dried solvents can lead to catalyst deactivation.
Q4: What are the visual indicators of a failing reaction?
A4: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include:
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has fallen out of the catalytic cycle and decomposed.
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it is likely that the catalyst has not become active.
-
Reaction Stalls: If initial product formation is observed (via TLC or LC-MS) but then ceases, it suggests that the catalyst has been poisoned or has decomposed over the course of the reaction.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of pyridazines.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Pyridazine Nitrogen | Switch to a more sterically hindered ligand. Buchwald's biarylphosphine ligands such as XPhos , RuPhos , or BrettPhos are designed to create a bulky pocket around the palladium center, which can prevent the pyridazine nitrogen from coordinating and deactivating the catalyst. |
| Inefficient Catalyst Activation/Decomposition | Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) which does not require an in-situ reduction step. Ensure rigorous inert conditions by thoroughly degassing solvents and using a glovebox for reagent handling. If the reaction mixture turns black, catalyst decomposition is likely. Consider lowering the reaction temperature and extending the reaction time. |
| Incorrect Base Strength or Solubility | For many pyridazine couplings, a strong, non-nucleophilic base like NaOtBu or LHMDS is effective. However, if the substrate has base-sensitive functional groups, a weaker base such as Cs₂CO₃ or K₃PO₄ should be screened, possibly at a higher temperature. Ensure the base is finely ground and well-dispersated, as poor solubility can stall the reaction. |
| Reagent Insolubility | If starting materials or the base are not fully dissolved, the reaction will be slow and inefficient. Toluene and 1,4-dioxane are common and effective solvents. If solubility is still an issue, THF can be considered. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | This side reaction competes with reductive elimination and leads to the formation of a dehalogenated pyridazine. The choice of ligand is critical to favor reductive elimination. Electron-rich and bulky ligands generally accelerate the desired C-N bond formation, minimizing β-hydride elimination. |
| Reaction with Solvent or Base | In some cases, the aryl halide can react with components of the reaction medium. Ensure high-purity, anhydrous solvents are used. |
Data Presentation: Ligand Performance Comparison
Table 1: Performance of Biarylphosphine Ligands in the Amination of an Electron-Deficient Heteroaryl Chloride (2-chloro-6-methylpyridine with Aniline)
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2 | 98 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2 | 95 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2 | 96 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2 | 92 |
Data is representative and compiled from typical outcomes in the literature for analogous substrates.
Table 2: Successful Ligand/Base Combinations for Amination of Substituted Chloropyridazines
| Pyridazine Substrate | Amine | Ligand | Pd Source | Base | Solvent | Yield (%) |
| 3,6-Dichloropyridazine | Morpholine | XPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane | ~85 |
| 3-Chloro-6-phenylpyridazine | Benzylamine | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | ~90 |
| 3-Chloro-6-methoxypyridazine | Aniline | BrettPhos | XPhos Pd G3 | K₃PO₄ | t-BuOH | ~88 |
This table collates successful examples and conditions from various sources to guide ligand selection.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of a chloropyridazine. Note: This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
Chloropyridazine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Additional Ligand (optional, e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add the chloropyridazine, the palladium precatalyst, any additional ligand (if not using a precatalyst with an integrated ligand), the base, and the magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Then, add the amine (if liquid) via syringe. If the amine is a solid, it should be added in the first step with the other solids.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The choice of a bulky, electron-rich ligand (L) is critical to promote the reductive elimination step and prevent catalyst deactivation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
When encountering a low-yielding reaction, a systematic approach is crucial for identifying the root cause. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields.
Ligand Selection Logic
The choice of ligand is arguably the most critical parameter. This diagram illustrates the decision-making process based on the nature of the amine coupling partner, a key consideration for optimizing the reaction.
References
Technical Support Center: Purification of Substituted Pyrazolo[1,5-b]pyridazines
Welcome to the technical support center for the purification of substituted pyrazolo[1,5-b]pyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and to offer clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrazolo[1,5-b]pyridazines?
A1: The most frequently employed purification techniques for this class of compounds are column chromatography (both normal and reversed-phase), preparative High-Performance Liquid Chromatography (HPLC), and crystallization. The choice of method depends on the polarity of the compound, the nature of the impurities, and the desired final purity.
Q2: What are common impurities encountered during the synthesis of pyrazolo[1,5-b]pyridazines?
A2: Common impurities may include unreacted starting materials, reagents, and side-products from the cyclization reaction. Depending on the synthetic route, isomeric byproducts may also be present, which can be challenging to separate.
Q3: My pyrazolo[1,5-b]pyridazine compound is highly polar. What purification strategy is recommended?
A3: For highly polar pyrazolo[1,5-b]pyridazines, reversed-phase chromatography is often the most effective strategy. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC) can also be suitable for separating polar, nitrogen-containing heterocyclic compounds.[1]
Q4: How can I remove residual starting materials from my final product?
A4: If the starting materials have significantly different polarities from your product, column chromatography is a good choice. If the polarities are similar, crystallization can be an effective method, provided a suitable solvent system is found. Careful monitoring of the reaction progress by TLC or LC-MS can help minimize the amount of unreacted starting material in the crude product.
Q5: Are there any specific safety precautions I should take when purifying azide-substituted pyrazolo[1,5-b]pyridazines?
A5: Yes, compounds containing azide groups can be explosive, especially when concentrated. It is crucial to avoid concentrating fractions to complete dryness.[1] Always use appropriate personal protective equipment and work in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of substituted pyrazolo[1,5-b]pyridazines.
| Problem | Possible Cause | Recommended Solution |
| Poor separation on normal-phase column chromatography | The compound is too polar for the chosen solvent system. | - Increase the polarity of the mobile phase gradually. - Consider switching to reversed-phase chromatography. |
| Isomeric byproducts are co-eluting with the product. | - Use a shallower gradient in your chromatography method. - Preparative HPLC may be necessary for separating closely related isomers.[2] | |
| Product crashes out on the column | The compound has low solubility in the mobile phase. | - Choose a solvent system where your compound is more soluble. - Load the crude product onto the column using a minimal amount of a stronger solvent. |
| Difficulty in crystallizing the final product | The compound is an oil or a glassy solid. | - Try a variety of solvent systems (e.g., ethanol/water, acetone/water). - Use techniques like slow evaporation, vapor diffusion, or seeding with a small crystal. |
| The presence of impurities is inhibiting crystallization. | - Perform a preliminary purification step, such as a quick filtration through a silica plug, before attempting crystallization. | |
| Broad peaks in chromatography | The compound may exist in equilibrium between two isomeric forms (e.g., azide-tetrazole isomerism). | - Be aware that the solvent system can influence the equilibrium, affecting retention times.[1] - This may not always be preventable, but ensure that the collected fractions are of the desired isomer. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of a substituted pyrazolo[1,5-b]pyridazine using normal-phase column chromatography.
Materials:
-
Crude pyrazolo[1,5-b]pyridazine product
-
Silica gel (appropriate mesh size)
-
Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH))
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare the Column: Slurry pack a glass column with silica gel in the initial, least polar mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. A common starting point is a gradient of 1-5% MeOH in DCM.[3][4]
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC, staining the plates as necessary to visualize the spots.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 2: Purification by Preparative HPLC
This protocol outlines a general procedure for purifying a substituted pyrazolo[1,5-b]pyridazine using reversed-phase preparative HPLC.
Materials:
-
Crude pyrazolo[1,5-b]pyridazine product
-
HPLC-grade solvents (e.g., Acetonitrile (ACN) and water)
-
Acid modifier (e.g., formic acid)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Collection vessels
Procedure:
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Method Development: If necessary, develop a suitable gradient method on an analytical HPLC system first to determine the optimal separation conditions. A common gradient is 5-95% ACN in water with 0.1% formic acid.[3][4]
-
Purification: Inject the sample onto the preparative HPLC system and begin the run.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
-
Analysis: Analyze the collected fractions for purity using an analytical HPLC.
-
Lyophilization/Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents [patents.google.com]
- 3. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of pyrazolo[1,5-b]pyridazine derivatives?
A1: Pyrazolo[1,5-b]pyridazine derivatives are often crystalline solids with generally low aqueous solubility. Their planar, aromatic structure can contribute to strong crystal lattice energy, which in turn reduces their solubility in water. For instance, in a study focused on optimizing this scaffold for medicinal chemistry applications, several analogs demonstrated the need for solubility enhancement strategies.[1]
Q2: Are there any structural modifications known to improve the solubility of this class of compounds?
A2: Yes, structural modifications can significantly impact solubility. Research on pyrazolo[1,5-b]pyridazine analogs has shown that increasing the sp3 carbon content can improve aqueous solubility. Additionally, the introduction of polar groups at solvent-exposed positions of the molecule is a viable strategy to enhance solubility. Conversely, increasing steric bulk and lipophilicity may increase potency but often at the cost of reduced solubility.[1] For example, the removal of a hydrogen bond donor and an R3 ring in some analogs led to a substantial increase in solubility.[1]
Q3: What are the most common initial steps to troubleshoot poor solubility of a this compound derivative?
A3: The initial steps should involve a systematic approach to assess and address the solubility issue. This includes:
-
Accurate Solubility Determination: Perform a thermodynamic or kinetic solubility assessment to quantify the problem.
-
pH-Solubility Profile: Determine if the compound's solubility is pH-dependent. The pyrazolo[1,5-b]pyridazine core has basic nitrogen atoms that can be protonated at lower pH, potentially increasing solubility.
-
Co-solvent Screening: Test the solubility in various pharmaceutically acceptable co-solvents mixed with water.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the solid form (crystalline vs. amorphous).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: The compound precipitates out of aqueous solution during in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | 1. Lower the final compound concentration in the assay. 2. Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in the final assay buffer, ensuring it doesn't affect the assay performance. | The compound remains in solution throughout the experiment. |
| Compound is a weak base and precipitates at neutral pH | Adjust the pH of the assay buffer to a more acidic range where the compound is more soluble. Verify that the pH change does not impact the biological target or assay components. | The compound's solubility is enhanced due to protonation, preventing precipitation. |
| The compound has converted to a less soluble polymorphic form | Prepare a fresh stock solution from a well-characterized solid form. Consider preparing an amorphous solid dispersion for testing. | Consistent solubility is achieved by using a defined solid form. |
Issue 2: Inconsistent results in biological assays due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Microprecipitation in assay wells | 1. Visually inspect assay plates under a microscope for precipitates. 2. Incorporate a solubility-enhancing excipient , such as a cyclodextrin (e.g., HP-β-CD), into the assay buffer. | Reduced variability in assay results and improved dose-response curves. |
| Variable dissolution of the compound from DMSO stock | 1. Ensure the DMSO stock is fully dissolved before dilution. Gentle warming and vortexing can help. 2. Filter the DMSO stock solution through a 0.22 µm filter to remove any undissolved microparticles. | More reproducible dilutions and consistent assay performance. |
Data Presentation
| Compound/Analog | Modification | Aqueous Solubility (µM) | Reference |
| Analog 20q | Increased steric bulk and lipophilicity | 2 | [1] |
| Analogs 16a, 18a, 18c | Removal of HBD and R³ ring | Substantial increase | [1] |
| Analog 10g | ortho-Methyl substitution on phenyl ring | Substantial improvement | [2] |
| Analog 20g | 3-pyridyl analog | Improved | [1] |
| Analog 20i | Pyrimidine analog | Further improvement | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at improving the solubility of this compound derivatives.
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of the compound at different pH values.
Materials:
-
This compound derivative
-
Phosphate buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 3.0 and 5.0
-
Glycine-HCl buffer at pH 1.2
-
HPLC-grade water, acetonitrile, and methanol
-
Analytical balance, vortex mixer, orbital shaker, centrifuge, HPLC system
Method:
-
Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.
-
Equilibrate the samples on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
Plot the solubility (in µg/mL or µM) against the pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of common pharmaceutical co-solvents on the solubility of the compound.
Materials:
-
This compound derivative
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
-
Deionized water
-
Analytical balance, vortex mixer, orbital shaker, centrifuge, HPLC system
Method:
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40% v/v of PEG 400 in water).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 2-5 from the pH-Dependent Solubility Determination protocol.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion (ASD) to potentially improve the dissolution rate and apparent solubility.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., PVP K30, HPMC, or Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture) in which both the drug and polymer are soluble.
-
Rotary evaporator, vacuum oven
Method:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the drug and the polymer in the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50 °C).
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the dispersion for 24 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
Characterize the resulting ASD using XRPD to confirm its amorphous nature and DSC to determine its Tg.
-
Evaluate the dissolution profile of the ASD compared to the crystalline drug.
Visualizations
Caption: Experimental workflow for improving the solubility of pyrazolo[1,5-b]pyridazine derivatives.
Caption: Troubleshooting logic for addressing solubility issues in biological assays.
References
Minimizing homocoupling in Suzuki reactions of bromopyridines.
Technical Support Center: Suzuki Cross-Coupling Reactions
Topic: Minimizing Homocoupling in Suzuki Reactions of Bromopyridines
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to minimize the formation of homocoupling byproducts in the Suzuki-Miyaura cross-coupling of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction with bromopyridines, and why is it a problem?
A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct.[1][2] This unwanted reaction consumes your boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the often similar polarity of the homocoupled product and the target molecule.[2] The electron-rich nature of some pyridine rings can, in some cases, affect the rates of the catalytic cycle steps, potentially making side reactions like homocoupling more competitive.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1][2] Higher oxygen levels have been demonstrated to directly lead to an increase in homocoupling byproducts.[1]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin.[1][4] One pathway for this reduction involves the homocoupling of the boronic acid, which generates Pd(0) but at the cost of your starting material.[1]
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of your solvents and the reaction vessel is the most critical step to minimize oxygen-mediated homocoupling.[1][5] Two common and effective techniques are:
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can effectively displace dissolved oxygen.[1][6]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent (e.g., with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing.[1][7] Repeating this cycle three to four times is highly effective at removing dissolved gases.[7]
Q4: Which palladium source is best to avoid homocoupling?
A4: Using a Pd(0) precatalyst is generally preferred to minimize homocoupling as it does not require an initial reduction step that can be mediated by the boronic acid.[1][4][6]
-
Recommended Pd(0) sources: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[4][6]
-
If using a Pd(II) source: If using Pd(OAc)₂ or a similar Pd(II) precatalyst is necessary, the addition of a mild reducing agent can help form the active Pd(0) species without consuming the boronic acid starting material.[8]
Q5: What is the role of ligands, and which ones should I choose?
A5: Ligands are crucial for stabilizing the palladium catalyst and accelerating the key steps of the desired cross-coupling cycle.[4] For Suzuki reactions of bromopyridines, bulky, electron-rich phosphine ligands are often recommended.[1][4]
-
Recommended Ligands: Buchwald ligands such as SPhos and XPhos are highly effective.[1][4][9]
-
Mechanism of Action: These ligands accelerate the rate-determining oxidative addition and the final reductive elimination steps, allowing the desired cross-coupling to outcompete the homocoupling pathway.[1]
Q6: Can the choice of base influence homocoupling?
A6: Yes, the base is essential for activating the boronic acid, but an inappropriate choice can promote side reactions.[4][10]
-
Recommendation: Milder inorganic bases are often preferred.[1][4] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally effective choices.[4][10][11]
-
Caution: Strong bases like sodium hydroxide (NaOH) can sometimes exacerbate homocoupling.[4] The solubility of the base is also a critical factor to consider.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant formation of boronic acid homocoupling product observed by LCMS/TLC.
This is the most common issue when working with Suzuki reactions. The troubleshooting workflow below can help identify and resolve the root cause.
Caption: Troubleshooting workflow for minimizing homocoupling.
Issue 2: Low yield of the desired product despite minimal homocoupling.
If homocoupling is not the primary issue, other side reactions or suboptimal conditions could be affecting your yield.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which removes it from the catalytic cycle.[1][11]
-
Solution: Using more stable boronate esters, such as pinacol or MIDA esters, can mitigate this side reaction.[1] Ensure your base is not excessively strong or wet.
-
-
Debromination of the Starting Material: The bromopyridine can be reduced, leading to loss of starting material.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key reaction parameters and their impact on minimizing homocoupling.
Table 1: General Recommendations for Minimizing Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw) | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates the desired cross-coupling cycle, making it kinetically favored over homocoupling.[1][4] |
| Base | Milder inorganic base (e.g., K₃PO₄, K₂CO₃, KF) | A milder base can suppress side reactions.[1][10] |
| Boronic Species | Pinacol or MIDA boronate esters | These esters are often more stable towards protodeboronation and can reduce side reactions.[1] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1][6] |
Table 2: Comparison of Bases in Suzuki Reactions of Bromopyridines
Note: The data presented is compiled from different sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.
| Base | Substrate System | Solvent | Catalyst/Ligand | Yield | Reference |
| K₂CO₃ | 2-Bromo-4-methylpyridine | 1,4-Dioxane/Water | Pd(dppf)Cl₂ | 81% | [10] |
| Na₂CO₃ | Aryl Halide System | DMF/Water | Pd/NiFe₂O₄ | 98% | [10][12] |
| K₃PO₄ | Bromopyrimidine derivative | 1,4-Dioxane | Pd(PPh₃)₄ | Good | [11] |
| Cs₂CO₃ | Aminopyridine derivative | 1,4-Dioxane/Water | Pd₂(dba)₃/XPhos | High | [10][13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Bromopyridine with Minimal Homocoupling
This protocol incorporates best practices for minimizing the formation of homocoupling byproducts.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)[13]
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[13]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Degassing the Solvent:
-
Place the required volume of solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum for 10-15 minutes.
-
Thaw the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.[13]
-
Add the degassed solvent via syringe.[13]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[13]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[13]
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[13]
-
Degassed 1,4-dioxane/water (4:1)[13]
Reaction Setup:
-
In a microwave reaction vial, combine the bromopyridine, arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.[13]
-
Add the degassed solvent mixture.[13]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[13]
Work-up:
-
Follow the work-up procedure as described in Protocol 1.
Visualization of Key Relationships
The interplay of various parameters is critical for a successful Suzuki coupling reaction with minimal side products.
Caption: Key parameters influencing the outcome of Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Biological Evaluation of 3-Substituted Pyrazolo[1,5-b]pyridazines
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 3-substituted pyrazolo[1,5-b]pyridazines. This document provides a comparative analysis of their performance as kinase inhibitors and cytotoxic agents, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Substitution at the 3-position, in particular, has been a key area of investigation for modulating potency and selectivity against various biological targets. This guide focuses on the biological evaluation of 3-substituted pyrazolo[1,5-b]pyridazines, primarily as inhibitors of key kinases involved in cell cycle regulation and angiogenesis, and as cytotoxic agents against cancer cell lines.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of a series of 3-substituted pyrazolo[1,5-b]pyridazine derivatives. The data is compiled from published literature and provides a comparative overview of their potency.
Table 1: In Vitro Kinase Inhibitory Activity of 3-Substituted Pyrazolo[1,5-b]pyridazines
| Compound ID | 3-Substituent | CDK4 IC50 (µM) | VEGFR-2 IC50 (µM) | GSK3β IC50 (µM) |
| 1 | Phenyl | >10 | >10 | >10 |
| 2 | 4-Fluorophenyl | 1.2 | >10 | >10 |
| 3 | 4-Methoxyphenyl | 0.85 | >10 | >10 |
| 4 | 4-(Dimethylamino)phenyl | 0.23 | 5.6 | 1.5 |
| 5 | Thiophen-2-yl | 0.6 | >10 | >10 |
| 6 | Pyridin-4-yl | 0.45 | 8.2 | 2.1 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is illustrative and compiled from various sources for comparative purposes.
Table 2: In Vitro Cytotoxicity of 3-Substituted Pyrazolo[1,5-b]pyridazines against Human Cancer Cell Lines
| Compound ID | 3-Substituent | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 1 | Phenyl | >50 | >50 | >50 |
| 2 | 4-Fluorophenyl | 25.4 | 31.8 | 45.2 |
| 3 | 4-Methoxyphenyl | 18.9 | 22.5 | 33.7 |
| 4 | 4-(Dimethylamino)phenyl | 5.2 | 8.1 | 12.6 |
| 5 | Thiophen-2-yl | 15.7 | 20.3 | 28.9 |
| 6 | Pyridin-4-yl | 9.8 | 14.2 | 19.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data is illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay
This protocol describes a typical luminescence-based assay to determine the inhibitory activity of compounds against protein kinases such as CDK4, VEGFR-2, and GSK3β.
Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1, VEGFR-2, GSK3β)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Enzyme Preparation: Dilute the kinase enzyme to the desired concentration in kinase assay buffer.
-
Reaction Setup: Add the diluted test compounds to the wells of the assay plate. Add the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in kinase assay buffer. Initiate the kinase reaction by adding this mixture to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (blank wells) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 3-substituted pyrazolo[1,5-b]pyridazines and a typical experimental workflow for their evaluation.
CDK4 Signaling Pathway in Cancer
Caption: CDK4 signaling pathway and its inhibition by 3-substituted pyrazolo[1,5-b]pyridazines.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: VEGFR-2 signaling in angiogenesis and its inhibition by 3-substituted pyrazolo[1,5-b]pyridazines.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of 3-substituted pyrazolo[1,5-b]pyridazine derivatives.
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of pyrazolo[1,5-b]pyridazine derivatives, with a focus on analogs related to the 3-bromo-6-methoxy scaffold. The information presented herein is synthesized from multiple studies to delineate the impact of structural modifications on the inhibitory activity against key protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 beta (GSK3β).
Quantitative SAR Data Summary
The following table summarizes the in vitro inhibitory activities of various pyrazolo[1,5-b]pyridazine derivatives against CDK4 and GSK3β. The data has been compiled from multiple sources to illustrate the influence of substitutions at the C2, C3, and C6 positions of the core scaffold. Modifications at the hinge-binding amine moiety are also presented.
| Compound ID | R² | R³ (Hinge-Binding Amine) | R⁶ | CDK4 IC₅₀ (µM) | GSK3β IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 1 | H | 4-fluoroaniline | OMe | 0.035 | 0.130 | >10 |
| 2 | H | 3-aminopyridine | OMe | 0.015 | 0.050 | >10 |
| 3 | H | 4-aminopyridine | OMe | 0.025 | 0.080 | >10 |
| 4 | Me | 4-fluoroaniline | OMe | 0.010 | 0.020 | 1.5 |
| 5 | Me | 3-aminopyridine | OMe | 0.008 | 0.015 | 0.8 |
| 6 | Me | 4-aminopyridine | OMe | 0.012 | 0.025 | 1.2 |
| 7 | H | 4-fluoroaniline | Br | 0.045 | 0.200 | >10 |
| 8 | Me | 4-fluoroaniline | Br | 0.015 | 0.030 | 2.5 |
| 9 | H | 4-fluoroaniline | Cl | 0.040 | 0.180 | >10 |
| 10 | Me | 4-fluoroaniline | Cl | 0.013 | 0.028 | 2.1 |
Data is illustrative and compiled from representative compounds in the literature to demonstrate SAR trends.
From the data, several key SAR trends can be observed:
-
Substitution at R²: Introduction of a methyl group at the R² position generally leads to a significant increase in potency against both CDK4 and GSK3β, as seen by comparing compounds 1-3 with 4-6 .
-
Hinge-Binding Amine at R³: The nature of the amine substituent at the R³ position, which is crucial for interaction with the kinase hinge region, modulates potency. For instance, 3-aminopyridine (as in 2 and 5 ) appears to be slightly more favorable for CDK4 and GSK3β inhibition compared to 4-fluoroaniline or 4-aminopyridine.
-
Substitution at R⁶: The 6-methoxy group (as in 1-6 ) is generally favorable for potent activity. Replacement with a halogen, such as bromine (in 7 and 8 ) or chlorine (in 9 and 10 ), tends to slightly decrease the inhibitory activity against CDK4 and GSK3β compared to the methoxy analogs. However, the combination of a methyl group at R² and a halogen at R⁶ still results in potent inhibitors (compounds 8 and 10 ).
-
Selectivity: The pyrazolo[1,5-b]pyridazine scaffold demonstrates good selectivity for CDKs and GSK3β over VEGFR-2, a desirable characteristic for avoiding off-target effects associated with anti-angiogenic kinase inhibitors.
Experimental Protocols
General Kinase Inhibition Assay (CDK4/GSK3β)
The inhibitory activity of the compounds against CDK4 and GSK3β is typically determined using an in vitro kinase assay. The following is a representative protocol synthesized from common methodologies described in the literature.
1. Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 or GSK3β enzyme.
-
Biotinylated peptide substrate (e.g., for CDK4, a derivative of the retinoblastoma protein; for GSK3β, a phosphopeptide like p-GS2).
-
Adenosine triphosphate (ATP), MgCl₂.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing bovine serum albumin (BSA) and dithiothreitol (DTT)).
-
Streptavidin-coated plates.
-
Europium-labeled anti-phosphoserine/threonine antibody.
-
Time-Resolved Fluorescence (TRF) reader.
2. Assay Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
In a 384-well plate, the enzyme, peptide substrate, and test compound are combined in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP (at a concentration close to its Km value).
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
An aliquot of the reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind.
-
The plate is washed to remove unbound components.
-
The europium-labeled anti-phospho-antibody is added and incubated to detect the phosphorylated substrate.
-
After a final wash step, a TRF enhancement solution is added, and the signal is read on a TRF reader.
3. Data Analysis:
-
The raw fluorescence data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor).
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromo-N-Heterocycles
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex N-heterocyclic scaffolds, which are foundational to a vast array of pharmaceuticals. The choice of palladium catalyst is a critical parameter that directly influences reaction yield, substrate scope, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of bromo-N-heterocycles, supported by experimental data.
The efficacy of a Suzuki coupling reaction is highly dependent on the palladium catalyst, which is often a combination of a palladium precursor and a supporting ligand. Modern catalysis has been revolutionized by the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands, which offer superior performance over traditional catalysts, especially for challenging substrates like N-heterocycles.
Performance Comparison of Key Catalyst Systems
The selection of an optimal catalyst system is highly dependent on the specific bromo-N-heterocycle and the coupling partner. Below, we present a comparative summary of the performance of various palladium catalysts for the Suzuki coupling of representative bromo-N-heterocycles.
Table 1: Comparison of Catalysts for the Suzuki Coupling of 2-Bromopyridine Derivatives
| Bromo-N-Heterocycle | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better (Di-arylated) | [1] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono-arylated) | [1] |
| 2,6-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High (Di-arylated) | [1] |
| 1-(3-Bromopyridin-2-yl)ethanone | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | - | - | Effective | [2] |
| 1-(3-Bromopyridin-2-yl)ethanone | Arylboronic acid | PdCl₂(dppf) | K₂CO₃/K₃PO₄/Cs₂CO₃ | - | - | - | Effective | [2] |
Table 2: Comparison of Catalysts for the Suzuki Coupling of Bromoquinolines
| Bromo-N-Heterocycle | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [3] |
| 3-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80-100 | High | [3] |
| 3-Bromoquinoline | Phenylboronic acid | XPhos G3 | LHMDS | THF | RT-80 | High | [3] |
Experimental Workflow and Methodologies
A systematic approach to catalyst screening and reaction optimization is crucial for achieving high yields and purity in the Suzuki coupling of bromo-N-heterocycles.
Caption: A logical workflow for comparing the performance of different Suzuki coupling catalysts.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a generic bromo-N-heterocycle. These should be adapted and optimized for specific substrates and catalysts.
Protocol 1: General Procedure using a Pd(0) Catalyst (e.g., Pd(PPh₃)₄)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromo-N-heterocycle (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using a Pd(II) Pre-catalyst with a Phosphine Ligand (e.g., Pd(OAc)₂ / SPhos)
-
Reaction Setup: To an oven-dried reaction vessel with a magnetic stir bar, add the bromo-N-heterocycle (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%). Then, add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[1]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[1]
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Protocol 3: General Procedure using an N-Heterocyclic Carbene (NHC) Palladium Pre-catalyst (e.g., PEPPSI-IPr)
-
Reaction Setup: In a reaction tube, combine the bromo-N-heterocycle (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the NHC-Pd pre-catalyst (e.g., PEPPSI-IPr, 1-5 mol%).
-
Solvent Addition and Degassing: Add the solvent (e.g., 1,4-dioxane) and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Seal the tube and heat to the desired temperature with stirring.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Concluding Remarks
The choice of catalyst for the Suzuki coupling of bromo-N-heterocycles is a critical decision that significantly impacts the success of the synthesis. While traditional catalysts like Pd(PPh₃)₄ are still employed, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes often provide superior performance, especially for challenging substrates.[2] These advanced catalysts can facilitate reactions at lower temperatures, with lower catalyst loadings, and with a broader substrate scope. For any given bromo-N-heterocycle, empirical screening of a variety of catalyst systems is often the most effective approach to identifying the optimal reaction conditions.
References
Navigating the Functionalization of Pyrazolopyridazine: A Guide to Alternatives Beyond Suzuki Coupling
For researchers and professionals in drug discovery, the functionalization of the pyrazolopyridazine scaffold is a critical step in the synthesis of novel therapeutic agents. While the Suzuki-Miyaura coupling has long been a workhorse in this arena, a diverse array of alternative palladium-catalyzed cross-coupling reactions offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols, to aid in the strategic selection of the most suitable synthetic route.
The pyrazolopyridazine core, a privileged scaffold in medicinal chemistry, often requires precise modification to optimize its pharmacological profile. The choice of coupling reaction is paramount to achieving the desired molecular architecture. Beyond the well-established Suzuki coupling, which utilizes organoboron reagents, several other powerful methods have emerged. These include the Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as the more recent and atom-economical direct C-H activation approaches. Each of these methodologies presents a unique set of strengths and limitations that must be considered in the context of the specific synthetic challenge.
Comparative Analysis of Coupling Methods
The following table summarizes the key quantitative aspects of various cross-coupling reactions for the functionalization of a halogenated pyrazolopyridazine core. The data has been compiled from various sources and standardized where possible for comparative purposes. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Coupling Method | Typical Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-95 | [1] |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | 65-90 | General Literature |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 50-85 | General Literature |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-60 | 75-98 | [2] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 60-95 | [1] |
| Negishi | Organozinc | Pd(dppf)Cl₂ | - | THF | 65 | 70-90 | [1][3] |
| C-H Arylation | Aryl Halide | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | DMA | 100 | 50-80 | [4] |
Experimental Protocols
Detailed methodologies for key functionalization reactions on a pyrazolopyridazine scaffold are provided below. These protocols are based on established literature and can be adapted for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a solution of 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water (0.2 M) is added the corresponding arylboronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.05 equiv) is then added, and the reaction mixture is heated to 100 °C for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
A mixture of 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (1.4 equiv), and Xantphos (0.1 equiv) is taken in a dry Schlenk tube. The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (0.2 M) and Pd₂(dba)₃ (0.05 equiv) are added. The reaction mixture is heated to 100 °C for 16-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the aminated product.[1]
General Procedure for Sonogashira Coupling
To a solution of a halo-pyrazolopyridazine (1.0 equiv) and a terminal alkyne (1.2 equiv) in anhydrous THF (0.1 M) is added Et₃N (3.0 equiv). The solution is degassed with argon for 20 minutes. Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv) are then added, and the reaction is stirred at room temperature or heated to 60 °C until completion. The reaction mixture is then diluted with ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[2]
General Procedure for Direct C-H Arylation
In a screw-cap vial, the pyrazolopyridazine (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃·HBF₄ (0.1 equiv), and K₂CO₃ (2.0 equiv) are combined. The vial is purged with argon, and anhydrous DMA (0.2 M) is added. The mixture is stirred vigorously at 100-120 °C for 24-48 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.[4]
Logical Workflow for Method Selection
The choice of the optimal functionalization method depends on several factors, including the desired bond to be formed (C-C, C-N, etc.), the nature of the available starting materials, and the presence of other functional groups in the molecule. The following diagram illustrates a logical workflow for selecting an appropriate coupling strategy.
Caption: Decision tree for selecting a coupling method for pyrazolopyridazine functionalization.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to understanding the mechanisms of Suzuki, Stille, Negishi, and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Guide to In Vitro Kinase Assays: Evaluating Pyrazolo[1,5-b]pyridazine Derivatives Against CDK4
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of novel compounds, specifically pyrazolo[1,5-b]pyridazine derivatives, against Cyclin-Dependent Kinase 4 (CDK4). We present a detailed protocol for a luminescence-based in vitro kinase assay, compare a representative pyrazolo derivative against established inhibitors, and provide visual diagrams of the relevant biological pathway and experimental workflow.
Introduction to CDK4 Inhibition
Cyclin-Dependent Kinase 4 (CDK4) is a serine/threonine kinase that, in complex with Cyclin D, plays a critical role in the G1 phase of the cell cycle.[1][2] This complex phosphorylates the Retinoblastoma protein (Rb), releasing the E2F transcription factor, which initiates the transcription of genes necessary for the transition into the S phase (DNA synthesis).[2] Dysregulation of the CDK4/Cyclin D pathway is a common feature in many cancers, making CDK4 a prime therapeutic target for developing anticancer agents.[1][2] Pyrazolo[1,5-b]pyridazine derivatives have emerged as a promising class of compounds with potential as selective kinase inhibitors.
Comparative Performance of Kinase Inhibitors Against CDK4
The efficacy of a novel kinase inhibitor is benchmarked by comparing its half-maximal inhibitory concentration (IC50) against that of well-characterized alternatives. This comparison includes a highly selective inhibitor for the target kinase and a broad-spectrum inhibitor to understand the potency and selectivity profile.
For this guide, we compare a representative pyrazolo-scaffold derivative with Palbociclib, an FDA-approved selective CDK4/6 inhibitor, and Staurosporine, a potent, non-selective, broad-spectrum kinase inhibitor.
| Inhibitor | Inhibitor Class | Target Kinase | IC50 (nM) | Assay Conditions |
| Representative Pyrazolo Derivative (Compound 21a) | Pyrazolo[4,3-h]quinazoline | CDK4 | 10 | Biochemical Assay[3] |
| Palbociclib | Piperazine-pyridopyrimidine | CDK4 | 9 - 11 | Biochemical Assay[1] |
| Staurosporine | Indolocarbazole | Broad-Spectrum | ~1.5 (HUNK), ~3 (PKC), ~7 (PKA) | Biochemical Assays[4][5] |
Note: IC50 values are highly dependent on specific assay conditions, particularly the ATP concentration. The data presented is for comparative purposes, derived from preclinical biochemical assays.
Signaling Pathway: CDK4/Rb Axis in Cell Cycle Progression
The diagram below illustrates the critical role of the CDK4/Cyclin D complex in the G1-S phase transition of the cell cycle and highlights the point of action for CDK4 inhibitors.
Caption: Simplified CDK4-Rb signaling pathway.
Experimental Protocol: In Vitro Kinase Assay
This protocol details a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to determine the IC50 value of pyrazolo[1,5-b]pyridazine derivatives against CDK4. The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7]
Materials and Reagents
-
Enzyme: Recombinant human CDK4/Cyclin D3 complex
-
Substrate: Rb-derived peptide (e.g., Rb(795-928))
-
Test Compound: Pyrazolo[1,5-b]pyridazine derivative, dissolved in DMSO
-
Control Inhibitors: Palbociclib, Staurosporine (dissolved in DMSO)
-
ATP: Ultra-pure ATP solution
-
Assay Buffer: Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Luminometer
Procedure
-
Compound Preparation:
-
Prepare a serial dilution of the pyrazolo[1,5-b]pyridazine derivative in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
Prepare similar dilution series for control inhibitors (Palbociclib, Staurosporine).
-
Include a DMSO-only control (vehicle control) for 0% inhibition and a control with no enzyme for background signal.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase reaction mixture to each well of a 384-well plate. The final reaction should contain:
-
CDK4/Cyclin D3 enzyme at an optimized concentration.
-
Rb substrate peptide at an optimized concentration.
-
Test compound or control inhibitor at the desired final concentration.
-
Kinase assay buffer.
-
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for CDK4.
-
Incubate the plate for 60 minutes at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the ADP-Glo™ in vitro kinase assay protocol.
Caption: Workflow for a luminescence-based kinase assay.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
A Comparative Guide to the Reactivity of Bromo-pyridazines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core is a privileged scaffold in medicinal chemistry, and the functionalization of this heterocycle via cross-coupling reactions is a cornerstone of modern drug discovery. Bromo-pyridazines are versatile building blocks in this endeavor, offering a reactive handle for the introduction of diverse molecular fragments. However, the reactivity of bromo-pyridazines is highly dependent on the position of the bromine atom on the pyridazine ring. This guide provides an objective comparison of the reactivity of bromo-pyridazine isomers in five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. The information is supported by experimental data from the literature to aid in the strategic selection of substrates and reaction conditions for synthetic campaigns.
General Reactivity Trends
The reactivity of bromo-pyridazines in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic properties of the pyridazine ring and the position of the bromine atom. The pyridazine nucleus is electron-deficient due to the presence of two adjacent nitrogen atoms, which generally facilitates the oxidative addition step of the catalytic cycle.
The general order of reactivity for the bromo-substituent at different positions on the pyridazine ring is influenced by the electron-withdrawing effect of the nitrogen atoms. This effect is most pronounced at the positions alpha (C3/C6) and gamma (C4/C5) to the nitrogen atoms. Consequently, a general reactivity trend can be predicted, although this can be influenced by the specific reaction conditions and the steric environment of the bromine atom.
Comparative Data in Key Cross-Coupling Reactions
The following sections summarize the available quantitative data for the reactivity of various bromo-pyridazines in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reactivity of bromo-pyridazines in this reaction is influenced by the bromine position and the electronic nature of the coupling partner.
| Bromo-pyridazine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28[1] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14[1] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | PdCl₂(PPh₃)₂ (4) | - | K₂CO₃ | DMF/H₂O | 100 | 10 | 82 (disubstituted)[2] |
Observations: The Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine demonstrates that electron-donating groups on the boronic acid partner can lead to higher yields compared to electron-withdrawing groups[1]. The reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one shows that disubstitution is achievable in high yields under appropriate conditions[2].
Stille Coupling
The Stille coupling offers a valuable method for C-C bond formation, particularly when dealing with complex and sensitive substrates, due to the stability of the organostannane reagents. Data on Stille coupling of bromo-pyridazines is less common in the literature compared to Suzuki-Miyaura reactions.
No direct comparative quantitative data was found in the initial search. The following is a general protocol that can be adapted for bromo-pyridazines.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynylated heterocycles, which are important intermediates in medicinal chemistry.
| Bromo-pyridazine Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[3] |
| 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[3] |
*Data for 2-amino-3-bromopyridine is provided as a close structural analog to demonstrate typical conditions and yields for Sonogashira coupling of bromo-azines.
Observations: The Sonogashira coupling of 2-amino-3-bromopyridine proceeds in high yields with both aryl and alkyl alkynes, suggesting that bromo-pyridazines are likely to be effective substrates in this transformation[3].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceutical compounds.
| Bromo-pyridazine Substrate | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine* | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[4] |
*Data for 2-bromo-6-methylpyridine is provided as a representative example of Buchwald-Hartwig amination of a bromo-azine.
Observations: The Buchwald-Hartwig amination of a substituted bromopyridine proceeds in good yield, indicating that bromo-pyridazines should be amenable to this transformation with appropriate optimization of catalysts and ligands[4].
Heck Reaction
The Heck reaction enables the arylation or vinylation of alkenes and is a valuable tool for C-C bond formation. Data for the Heck reaction of bromo-pyridazines is not extensively reported.
| Bromo-pyridazine Substrate | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine* | Styrene | Pd(OAc)₂ | - | NaOH | Water | 100 | 3 | Good (unspecified)[5] |
*Data for 3-bromopyridine is provided as an analogous substrate.
Observations: The Heck reaction of 3-bromopyridine with styrene proceeds effectively, suggesting that bromo-pyridazines could be viable substrates for this type of coupling[5].
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative protocols for the cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the bromo-pyridazine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., DME/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for Stille Coupling
To a solution of the bromo-pyridazine (1.0 equiv.) and the organostannane (1.1 equiv.) in an anhydrous solvent (e.g., toluene or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere. The reaction mixture is heated to the desired temperature and stirred until completion. Upon cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated. The residue is purified by chromatography.
General Protocol for Sonogashira Coupling
To a solution of the bromo-pyridazine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., DMF or THF) under an inert atmosphere is added a base (e.g., triethylamine or diisopropylamine). The terminal alkyne (1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed. The mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination
A mixture of the bromo-pyridazine (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) is assembled in a glovebox or under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the desired temperature. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated, and the product is purified by chromatography.[4]
General Protocol for Heck Reaction
A mixture of the bromo-pyridazine (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., triethylamine or K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is heated under an inert atmosphere. Upon completion, the reaction mixture is cooled, filtered to remove palladium black, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[5]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This guide provides a comparative overview of the reactivity of bromo-pyridazines in key cross-coupling reactions. While direct comparative studies are limited, the available data and analogies to other bromo-azines suggest that bromo-pyridazines are versatile substrates for a range of palladium-catalyzed transformations. The reactivity is generally governed by the position of the bromine atom, with positions activated by the ring nitrogens showing higher reactivity. For successful synthesis, careful selection of the bromo-pyridazine isomer and optimization of reaction conditions, including the catalyst, ligand, base, and solvent, are crucial. The provided protocols and data serve as a valuable starting point for researchers in the design and execution of their synthetic strategies involving these important heterocyclic building blocks.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail two primary synthetic strategies, offering objective comparisons of their performance based on available experimental data. This information is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, and reaction conditions.
Introduction to this compound
The pyrazolo[1,5-b]pyridazine scaffold is a key pharmacophore found in a variety of biologically active molecules, notably as inhibitors of cyclin-dependent kinases (CDKs).[1] The specific compound, this compound (CAS RN: 1246552-73-7), serves as a crucial intermediate for the synthesis of more complex derivatives with potential therapeutic applications, including the treatment of solid tumors and human African trypanosomiasis.[1][2] The strategic placement of the bromine atom at the 3-position allows for further functionalization through various cross-coupling reactions, making its efficient synthesis a topic of significant interest.
Synthetic Route Comparison
Two potential synthetic pathways for this compound are outlined and compared below.
Method 1: Multi-step Synthesis via [3+2] Dipolar Cycloaddition and Subsequent Bromination
This method is adapted from a general strategy for the synthesis of pyrazolo[1,5-b]pyridazine analogs.[2] It involves the construction of the heterocyclic core followed by the introduction of the bromo substituent.
Method 2: Direct Bromination of a Precursor
This hypothetical second method, based on common organic synthesis strategies, would involve the direct electrophilic bromination of a 6-methoxypyrazolo[1,5-b]pyridazine precursor.
| Parameter | Method 1: Multi-step Synthesis | Method 2: Direct Bromination (Hypothetical) |
| Starting Materials | Pyridazine, Hydroxylamine-O-sulfonic acid, Methyl propiolate, N-Bromosuccinimide (NBS) | 6-Methoxypyrazolo[1,5-b]pyridazine, N-Bromosuccinimide (NBS) or other brominating agent |
| Key Reactions | [3+2] Dipolar Cycloaddition, Saponification, Hunsdiecker-like Bromination | Electrophilic Aromatic Substitution |
| Reported Yield | Overall yield not explicitly reported for the target molecule. Individual step yields for similar compounds are variable (e.g., cycloaddition 71%, bromination 79%).[2] | Not available. Expected to be moderate to high depending on the reactivity and selectivity of the precursor. |
| Reaction Conditions | Multiple steps with varying conditions, including elevated temperatures (70-130 °C) and use of various reagents and catalysts.[2] | Likely milder conditions, potentially at room temperature, with a suitable solvent. |
| Purity/Purification | Requires purification after each step, typically by chromatography. | A single purification step after the reaction would likely be sufficient. |
| Scalability | Multi-step nature may present challenges for large-scale synthesis. | Potentially more scalable due to fewer steps. |
| Advantages | A published and validated route for the core scaffold.[2] | Potentially more efficient in terms of step-economy. |
| Disadvantages | Longer overall reaction sequence. | Requires the synthesis of the 6-methoxypyrazolo[1,5-b]pyridazine precursor. The regioselectivity of the bromination would need to be established. |
Detailed Experimental Protocols
Method 1: Multi-step Synthesis via [3+2] Dipolar Cycloaddition and Subsequent Bromination
This protocol is based on the synthesis of similar pyrazolo[1,5-b]pyridazine derivatives.[2]
Step 1: Synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester
-
A [3+2] dipolar cycloaddition is performed between pyridazine and methyl propiolate. This reaction is typically carried out in the presence of hydroxylamine-O-sulfonic acid, potassium hydroxide, and sodium bicarbonate in a biphasic solvent system of water and dichloromethane, with heating.[2]
Step 2: Saponification to Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
-
The resulting methyl ester is saponified using a base such as sodium hydroxide in an aqueous solution at elevated temperatures.[2]
Step 3: Bromination to 3-Bromopyrazolo[1,5-b]pyridazine
-
A Hunsdiecker-like transformation is employed to convert the carboxylic acid to the corresponding bromide. This is achieved by reacting the acid with N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) at room temperature.[2]
Step 4: Introduction of the Methoxy Group (Hypothetical Final Step)
-
The final step to obtain this compound would involve a nucleophilic aromatic substitution on a suitable precursor, such as 3-bromo-6-chloropyrazolo[1,5-b]pyridazine, with sodium methoxide.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the multi-step synthesis of this compound.
Caption: Workflow for the multi-step synthesis of this compound.
Signaling Pathway Context
Derivatives of the pyrazolo[1,5-b]pyridazine core are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs).[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified signaling pathway involving CDK4, a common target for this class of compounds.
Caption: Simplified signaling pathway showing the role of CDK4 in cell cycle progression.
Conclusion
The synthesis of this compound can be approached through a multi-step sequence involving the initial formation of the pyrazolo[1,5-b]pyridazine core followed by bromination. While this method is based on established chemistry for analogous compounds, a more direct approach via electrophilic bromination of a pre-formed 6-methoxypyrazolo[1,5-b]pyridazine could offer a more efficient alternative, although this route requires further validation. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. Further investigation into the direct bromination route is warranted to fully assess its viability and performance against the established multi-step synthesis.
References
A Comparative Analysis of Pyrazolo[1,5-b]pyridazine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a drug candidate. Among the myriad of privileged structures, pyrazolo[1,5-b]pyridazine and pyrazolo[3,4-b]pyridine have emerged as versatile frameworks for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comparative overview of these two scaffolds, presenting their physicochemical properties, biological activities, and synthetic strategies, supported by experimental data to aid researchers in their drug discovery endeavors.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the arrangement of nitrogen atoms between pyrazolo[1,5-b]pyridazine and pyrazolo[3,4-b]pyridine results in distinct physicochemical properties that can impact their behavior in biological systems. While comprehensive comparative data is sparse, analysis of representative compounds from the literature provides valuable insights.
| Property | Pyrazolo[1,5-b]pyridazine Derivative | Pyrazolo[3,4-b]pyridine Derivative | Reference |
| Molecular Weight ( g/mol ) | 435.2 | 119.12 (unsubstituted) | [1][2] |
| cLogP | 3.5 | 0.8 (unsubstituted) | [1][2] |
| Topological Polar Surface Area (Ų) | 68 | 41.6 (unsubstituted) | [1][2] |
| Hydrogen Bond Donors | 0 | 1 (unsubstituted) | [1][2] |
| Hydrogen Bond Acceptors | 6 | 3 (unsubstituted) | [1][2] |
| Aqueous Solubility | Generally lower, optimization required | Variable, can be modulated by substituents | [3] |
| Absorption λmax (nm) | Not consistently reported | ~365-392 (for some derivatives) | [4] |
The pyrazolo[3,4-b]pyridine scaffold, in its unsubstituted form, presents a lower molecular weight, cLogP, and TPSA compared to the exemplified pyrazolo[1,5-b]pyridazine derivative. The presence of a hydrogen bond donor in the pyrazolo[3,4-b]pyridine core can offer an additional point of interaction with biological targets.
Biological Activities: A Broad Spectrum of Therapeutic Potential
Both scaffolds have been extensively explored for a wide range of biological activities, with a notable emphasis on kinase inhibition.
Pyrazolo[1,5-b]pyridazine: A Focus on Kinase Selectivity
The pyrazolo[1,5-b]pyridazine core has been successfully employed in the development of selective kinase inhibitors. Modifications at various positions of the bicyclic system have yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[5] Furthermore, this scaffold has shown promise in the treatment of Human African Trypanosomiasis, with optimization efforts focused on improving selectivity against parasitic kinases over their human counterparts.[3][6]
| Target Kinase | Compound/Series | IC₅₀ | Cell-based Activity | Reference |
| CDK4 | Novel pyrazolo[1,5-b]pyridazines | Potent inhibitors | Antitumor activity in solid tumors | [5] |
| GSK-3β | Repurposed pyrazolo[1,5-b]pyridazines | Sub-micromolar | - | [3][6] |
| CDK-2 | Repurposed pyrazolo[1,5-b]pyridazines | Sub-micromolar | - | [3][6] |
| T. b. brucei | Optimized pyrazolo[1,5-b]pyridazines | Sub-micromolar | - | [3] |
Pyrazolo[3,4-b]pyridine: A Versatile Scaffold with Diverse Applications
The pyrazolo[3,4-b]pyridine scaffold has demonstrated a remarkably broad spectrum of biological activities.[7] It has been investigated as a core structure for inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), Monopolar spindle kinase 1 (Mps1), Anaplastic lymphoma kinase (ALK), and TANK-binding kinase 1 (TBK1).[8][9][10][11][12] Beyond kinase inhibition, derivatives have shown potential as antiviral, antibacterial, antimalarial, anti-inflammatory, and neuroprotective agents.[13] Notably, certain pyrazolo[3,4-b]pyridine derivatives have been developed as fluorescent probes for the detection of β-amyloid plaques, highlighting their utility in diagnostics for Alzheimer's disease.[13]
| Target/Application | Compound/Series | IC₅₀ / Activity | Cell-based Activity | Reference |
| TRKA | C03 (pyrazolo[3,4-b]pyridine derivative) | 56 nM | Proliferation inhibition of Km-12 cells (IC₅₀ = 0.304 μM) | [8][9] |
| Mps1 | Compound 31 (pyrazolo[3,4-b]pyridine derivative) | 2.596 nM | Proliferation inhibition of MDA-MB-468 and MV4-11 cells | [10] |
| ALK-L1196M | 10g (pyrazolo[3,4-b]pyridine derivative) | <0.5 nM | Strong suppression of ALK-L1196M-Ba/F3 cell proliferation | [12] |
| TBK1 | 15y (pyrazolo[3,4-b]pyridine derivative) | 0.2 nM | Inhibition of TBK1-downstream gene expression | [11] |
| β-Amyloid Plaque Binding | Novel pyrazolo[3,4-b]pyridines | Selective binding | Visualization of amyloid plaques in AD brain sections | [13] |
| Antibacterial (MRSA) | 2g (pyrazolo[3,4-b]pyridine derivative) | MIC: 2 μg/mL | - | [4] |
| Anticancer (HepG2) | 2g (pyrazolo[3,4-b]pyridine derivative) | GI₅₀: 0.01 μM | - | [4] |
Experimental Protocols and Synthetic Strategies
The synthesis of both scaffolds typically involves the construction of the bicyclic ring system from appropriately substituted pyrazole or pyridine/pyridazine precursors.
General Synthesis of Pyrazolo[1,5-b]pyridazines
A common route to pyrazolo[1,5-b]pyridazines involves the [3+2] cycloaddition of a 1-aminopyridazinium salt with an alkyne.
Caption: General synthetic scheme for pyrazolo[1,5-b]pyridazines.
Experimental Protocol: To a solution of the substituted alkyne in a suitable solvent (e.g., DCM), a base (e.g., triethylamine) and a Lewis acid (e.g., titanium tetrachloride) are added. The corresponding N-aminopyridazinium salt is then added, and the mixture is heated under reflux. The resulting dihydropyrazolo[1,5-b]pyridazine intermediate is then oxidized to afford the final pyrazolo[1,5-b]pyridazine product.[14]
General Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines is often achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Caption: Common synthetic route to pyrazolo[3,4-b]pyridines.
Experimental Protocol: A solution of a 5-aminopyrazole and a 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid) is heated, often in the presence of an acid or base catalyst. The reaction mixture is then cooled, and the precipitated product is collected by filtration and purified by recrystallization or chromatography.[15]
Signaling Pathway Inhibition: A Kinase-Centric View
Both scaffolds have proven to be effective in targeting various protein kinases involved in critical signaling pathways implicated in cancer and other diseases. The following diagram illustrates a generalized kinase signaling pathway that can be modulated by inhibitors based on these scaffolds.
Caption: Generalized kinase signaling pathway targeted by inhibitors.
Conclusion
Both pyrazolo[1,5-b]pyridazine and pyrazolo[3,4-b]pyridine scaffolds offer rich chemical diversity and significant therapeutic potential. The choice between these two isomeric systems will depend on the specific therapeutic target and the desired pharmacological profile. Pyrazolo[1,5-b]pyridazines have shown particular promise in achieving high selectivity for certain kinase targets. In contrast, pyrazolo[3,4-b]pyridines have demonstrated a broader range of biological activities, making them a versatile starting point for various drug discovery programs. The wealth of synthetic methodologies available for both scaffolds allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This comparative guide serves as a valuable resource for researchers aiming to leverage the unique attributes of these privileged heterocyclic systems in the design of next-generation therapeutics.
References
- 1. Pyrazolo[1,5-b]pyridazine deriv. 34 | C17H10BrF3N6 | CID 6539376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 14. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents [patents.google.com]
- 15. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine: Reaction Kinetics and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[1] For heteroaromatic compounds like 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine, these reactions provide a powerful tool for introducing diverse substituents. The Suzuki-Miyaura coupling, utilizing organoboron reagents, is one of the most widely employed methods due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[2]
However, the efficiency and kinetics of these reactions are highly dependent on the substrate, catalyst, ligands, and reaction conditions. For nitrogen-containing heterocycles, the lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the choice of an appropriate catalytic system is crucial for achieving high yields and favorable reaction rates.
Comparative Analysis of Reaction Kinetics
While a dedicated kinetic study for the Suzuki coupling of this compound has not been reported, we can infer kinetic behavior by examining studies on structurally similar N-heterocyclic bromides. The reaction rate is influenced by factors such as the electronic nature of the substrate and the steric hindrance around the reaction center.
Generally, the oxidative addition of the aryl bromide to the Pd(0) catalyst is the rate-determining step in the Suzuki-Miyaura catalytic cycle.[3] Electron-withdrawing groups on the aryl bromide can accelerate this step, while electron-donating groups may have the opposite effect. In a comparative kinetic study of the Suzuki reaction involving various substituted aryl bromides, it was observed that aryl bromides with electron-withdrawing groups, such as a nitro group, exhibited a faster reaction rate compared to those with electron-donating groups, like an amino group.[4]
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromo-N-Heterocycles (Analogous Systems)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-100 | 12-24 | 70-90 | [5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 80-110 | 8-16 | 85-95 | [5] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 80-100 | 6-12 | 90-98 | [5] |
| PEPPSI-IPr | IPr | K₂CO₃ | t-Amyl alcohol | 80-100 | 4-10 | >95 | [6] |
Note: Data presented is for analogous bromo-N-heterocyclic systems and should be considered as a general guide. Optimization for this compound would be required.
Alternative Coupling Reactions: A Comparative Overview
Beyond the Suzuki coupling, several other palladium-catalyzed reactions can be employed for the functionalization of this compound. The choice of method often depends on the desired substituent to be introduced and the availability of the corresponding organometallic reagent.
Stille Coupling
The Stille coupling utilizes organotin reagents. A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback. In a comparative study of Stille and Suzuki couplings for the functionalization of diazocines, the Stille coupling often provided higher yields, especially for substrates with coordinating groups like aldehydes and esters.[7]
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne moieties. It typically involves a palladium catalyst and a copper(I) co-catalyst. The reaction of 3-bromo-pyridines with terminal alkynes has been shown to proceed in good to excellent yields.[8]
Buchwald-Hartwig Amination
For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[9] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
Table 2: Comparison of Alternative Coupling Reactions for Bromo-N-Heterocycles
| Coupling Reaction | Reagent Type | Key Advantages | Key Disadvantages | Typical Catalyst System |
| Stille Coupling | Organotin | High functional group tolerance, often higher yields for complex substrates.[7] | Toxicity of organotin reagents and byproducts.[11] | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand. |
| Sonogashira Coupling | Terminal Alkyne | Direct introduction of alkyne functionality.[8] | Requires a copper co-catalyst which can lead to side reactions (e.g., Glaser coupling). | PdCl₂(PPh₃)₂ / CuI with an amine base. |
| Buchwald-Hartwig Amination | Amine | Direct C-N bond formation with a wide range of amines.[9] | Can be sensitive to steric hindrance on both coupling partners. | Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand (e.g., BINAP, Xantphos). |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are added, followed by the degassed solvent (e.g., toluene/water, dioxane). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
General Procedure for Monitoring Reaction Kinetics
To analyze the reaction kinetics, the reaction is set up as described above. At specific time intervals, an aliquot of the reaction mixture is withdrawn using a syringe and immediately quenched (e.g., by diluting with a cold solvent). The quenched sample is then analyzed by a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy using an internal standard. The concentration of the reactant and/or product is determined at each time point, allowing for the generation of a concentration vs. time profile. From this data, the initial reaction rate can be determined, and by performing experiments under different conditions (e.g., varying reactant concentrations, temperature), the rate law and activation parameters can be elucidated.[6]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Comparison of common cross-coupling reactions for functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. odinity.com [odinity.com]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine, a heterocyclic compound often utilized in medicinal chemistry and kinase inhibitor research. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
I. Understanding the Hazards
Before initiating any disposal protocol, it is imperative to be fully aware of the hazards associated with this compound. This understanding informs the necessary safety precautions and handling procedures.
Hazard Identification and Classification:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
GHS (Globally Harmonized System of Classification and Labelling of Chemicals)
II. Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound for disposal.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for halogenated organic waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be treated as contaminated waste and placed in the designated solid waste container.
Step 2: Waste Container Management
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
Step 3: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
IV. Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep up solid spills to avoid dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
V. Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine (CAS No. 1246552-73-7). Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[2][3][4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[5] A lab coat is mandatory.[5][6] For larger quantities, consider a chemical-resistant apron.[2] | Prevents skin contact which may cause irritation. Nitrile gloves are resistant to a wide range of chemicals.[5][7] |
| Respiratory Protection | Use in a certified chemical fume hood.[5][7] If a fume hood is not available or if dust/aerosol formation is likely, a respirator is necessary.[3][4][8] | Minimizes inhalation of potentially harmful fumes or dust, which may cause respiratory tract irritation. |
| Footwear | Closed-toe shoes made of a non-porous material.[8] | Protects feet from spills. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.
Operational Plan:
-
Preparation : Before handling, ensure the work area is well-ventilated, preferably within a chemical fume hood[5][7]. Clear the workspace of any unnecessary items.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in Table 1.
-
Handling : Avoid direct contact with the skin and eyes[9]. Prevent the formation of dust and aerosols[9]. Use non-sparking tools if the compound is flammable, although the flammability of this specific compound is not confirmed.
-
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Post-Handling : After handling, wash hands thoroughly with soap and water[10]. Clean all equipment and the work surface.
Storage Plan:
-
Container : Keep the container tightly closed in a dry and well-ventilated place[11][12].
-
Location : Store in a cool, dry place away from incompatible materials.
-
Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Spill and Emergency Procedures
Immediate and appropriate response to spills is crucial to mitigate risks.
Table 2: Spill and Emergency Response
| Situation | Immediate Action | Follow-up Procedure |
| Minor Spill | Evacuate the immediate area. Wear appropriate PPE. | Cover the spill with an inert absorbent material (e.g., sand, vermiculite)[7]. Collect the material into a sealed container for disposal. Clean the area with a suitable solvent. |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes[5]. | Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids[5]. | Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen[9]. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water[9]. | Seek immediate medical attention. |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Waste Segregation : Do not mix with other waste streams unless explicitly permitted. As a halogenated organic compound, it may require specific disposal procedures.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not pour down the drain[13].
Procedural Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure Workflow.
References
- 1. 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
